1,1-Diethoxyhexane-d10
Description
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Properties
Molecular Formula |
C10H22O2 |
|---|---|
Molecular Weight |
184.34 g/mol |
IUPAC Name |
1,1-bis(1,1,2,2,2-pentadeuterioethoxy)hexane |
InChI |
InChI=1S/C10H22O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-9H2,1-3H3/i2D3,3D3,5D2,6D2 |
InChI Key |
WNHOMUCDFNTSEV-VGKOQFHTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
1,1-Diethoxyhexane-d10 chemical properties and stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and applications of 1,1-Diethoxyhexane-d10. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies.
Core Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C10H12D10O2 | N/A |
| Molecular Weight | 184.34 g/mol | N/A |
| CAS Number | Not available | N/A |
| Boiling Point | 189 °C at 760 mmHg | [1] |
| Density | 0.843 g/cm³ | [1] |
| Refractive Index | 1.4060-1.4100 | [1] |
| Flash Point | 43.8 °C | [1] |
| Vapor Pressure | 0.804 mmHg at 25°C | [1] |
| Solubility | Insoluble in water. | N/A |
Stability Profile
The stability of this compound is primarily dictated by its acetal (B89532) functional group.
-
To Bases and Nucleophiles: Acetals are stable in neutral to strongly basic environments.[2][3] They do not react with common nucleophiles, organometallic reagents (like Grignard reagents), or hydrides under basic conditions.[2][3] This stability makes acetals excellent protecting groups for aldehydes and ketones during multi-step syntheses.[2][3]
-
To Acids: Acetals are sensitive to acidic conditions, especially in the presence of water.[2] Acid-catalyzed hydrolysis will revert the acetal to its parent aldehyde (hexanal-d10) and alcohol (ethanol).[2] This reaction is reversible, and the removal of water is necessary to drive the formation of the acetal.[4]
-
Storage: Based on safety data for similar compounds, this compound should be stored in a tightly closed container in a dry and well-ventilated place, away from heat, sparks, and open flames.[5][6] Some acetals can form explosive peroxides upon prolonged storage, especially in the presence of air and light.[5] Therefore, storage under an inert atmosphere (e.g., nitrogen) and protection from light is recommended.
Applications in Drug Development
Deuterated compounds like this compound are valuable tools in pharmaceutical research and development.[7] The primary application of deuterium (B1214612) labeling is to enhance a drug's metabolic stability.[8]
-
Pharmacokinetic Studies: A key application is in pharmacokinetic (PK) studies to understand a drug's absorption, distribution, metabolism, and excretion (ADME).[9] By replacing hydrogen with deuterium, the C-D bond becomes stronger than the C-H bond, which can slow down metabolic processes, particularly those involving cytochrome P450 enzymes.[8] This "kinetic isotope effect" can lead to a longer drug half-life, reduced dosing frequency, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites.[8]
-
Metabolic Pathway Elucidation: Deuterium-labeled compounds are used as tracers to identify and quantify metabolites.[7] The distinct mass of the deuterated compound allows for its easy detection and differentiation from its non-deuterated counterparts using mass spectrometry.[8]
-
Internal Standards: Due to their similar chemical properties but different mass, deuterated compounds are ideal internal standards for quantitative bioanalysis in methods like LC-MS/MS.[7]
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available in the cited literature, a representative procedure can be derived from general methods for acetal synthesis and the preparation of deuterated aldehydes.[10][11][12]
Representative Synthesis of this compound
This protocol is a hypothetical adaptation and should be optimized for specific laboratory conditions.
Objective: To synthesize this compound from hexanal-d10 and ethanol (B145695).
Materials:
-
Hexanal-d10
-
Anhydrous Ethanol (2.2 equivalents)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Dean-Stark apparatus or molecular sieves
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine hexanal-d10 and the anhydrous solvent.
-
Addition of Reagents: Add anhydrous ethanol (2.2 equivalents) to the flask.
-
Catalysis: Add a catalytic amount of the anhydrous acid catalyst.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter.
-
Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by distillation under reduced pressure.
Visualizations
Acetal Formation and Hydrolysis Pathway
Caption: Acid-catalyzed formation and hydrolysis of an acetal.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical workflow for a pharmacokinetic study using a deuterated internal standard.
References
- 1. 1,1-Diethoxyhexane|lookchem [lookchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetal - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of acetals from aldehydes and alcohols under basic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Isotopic Purity and Enrichment of 1,1-Diethoxyhexane-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for assessing the isotopic purity and enrichment of 1,1-Diethoxyhexane-d10. This deuterated acetal (B89532) serves as a valuable internal standard in quantitative mass spectrometry assays, particularly for the analysis of its non-deuterated analog, 1,1-diethoxyhexane, or its corresponding aldehyde, hexanal. Ensuring a high degree of isotopic purity is critical for the accuracy and reliability of such quantitative studies.
Core Concepts: Isotopic Purity and Enrichment
Isotopic Purity refers to the percentage of a compound that contains the desired isotopic label. For this compound, this is the proportion of molecules in which ten hydrogen atoms have been replaced by deuterium (B1214612). It is a measure of how successfully the deuteration synthesis has been performed.
Isotopic Enrichment is the mole fraction of the specific isotope at a given atomic position, expressed as a percentage. In the context of this compound, it represents the percentage of deuterium at the ten labeled positions. A high isotopic enrichment minimizes the contribution of the deuterated standard to the signal of the unlabeled analyte, which is crucial for accurate quantification.
Quantitative Data Summary
The following tables summarize representative quantitative data for the isotopic purity and enrichment of a typical batch of this compound. It is important to note that these values are illustrative and actual data should be obtained from the certificate of analysis for a specific lot.
Table 1: Isotopic Purity of this compound
| Parameter | Value | Method of Determination |
| Chemical Purity | >98% | Gas Chromatography (GC) |
| Isotopic Purity (d10) | ≥99% | Mass Spectrometry (MS) |
| Isotopic Distribution | ||
| d10 | >99.0% | Mass Spectrometry (MS) |
| d9 | <1.0% | Mass Spectrometry (MS) |
| d8 | <0.1% | Mass Spectrometry (MS) |
| d0 (unlabeled) | Not Detected | Mass Spectrometry (MS) |
Table 2: Isotopic Enrichment of this compound
| Parameter | Value | Method of Determination |
| Deuterium Enrichment | ≥99 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols
The determination of isotopic purity and enrichment of deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.[1][2]
Protocol 1: Determination of Isotopic Purity by Mass Spectrometry
This protocol outlines a general procedure for determining the isotopic purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).
- Prepare a series of dilutions from the stock solution to determine the optimal concentration for GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for separating the analyte.
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 30-200.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak (M+) and the fragment ions. For this compound, the molecular weight is higher than its non-deuterated counterpart.
- Determine the relative abundances of the different isotopologues (d10, d9, d8, etc.) by integrating the corresponding ion peaks.
- Calculate the isotopic purity by dividing the abundance of the d10 isotopologue by the sum of the abundances of all detected isotopologues.
Protocol 2: Determination of Isotopic Enrichment by NMR Spectroscopy
This protocol describes a general method for determining the deuterium enrichment of this compound using ¹H and ²H NMR spectroscopy.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent that does not have signals overlapping with the analyte (e.g., chloroform-d, acetone-d6).
2. NMR Analysis:
- ¹H NMR Spectroscopy:
- Acquire a standard ¹H NMR spectrum to identify any residual proton signals in the regions where deuterium has been incorporated.
- The presence of small signals in these regions indicates incomplete deuteration.
- ²H NMR Spectroscopy:
- Acquire a ²H NMR spectrum. The signals in the ²H spectrum correspond to the deuterium atoms in the molecule.
- Integrate the signals corresponding to the deuterated positions.
3. Data Analysis:
- Compare the integrals of the residual proton signals in the ¹H NMR spectrum with the integrals of the corresponding deuterium signals in the ²H NMR spectrum.
- The isotopic enrichment can be calculated using the following formula:
- % Enrichment = [Integral(²H) / (Integral(²H) + Integral(¹H))] * 100
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use and analysis of this compound.
Caption: Synthesis and Quality Control Workflow for this compound.
Caption: Experimental Workflow for Aldehyde Quantification using a Deuterated Acetal Internal Standard.
Conclusion
The use of highly pure and enriched this compound as an internal standard is paramount for the development of robust and reliable quantitative analytical methods. The experimental protocols and concepts outlined in this guide provide a framework for researchers to assess the quality of their deuterated standards and to implement them effectively in their studies. Adherence to rigorous quality control ensures the generation of high-fidelity data in drug development and other scientific research areas.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Diethoxyhexane-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated acetal (B89532), 1,1-Diethoxyhexane-d10. This document details a feasible synthetic protocol, outlines expected characterization data, and presents this information in a clear, structured format to support researchers in the fields of organic chemistry, analytical chemistry, and drug development.
Introduction
This compound is the deuterated isotopologue of 1,1-diethoxyhexane, a stable acetal derivative of hexanal. While the non-deuterated form is recognized for its use as a flavoring agent and in fragrance formulations, the deuterated version serves as a valuable internal standard for mass spectrometry-based quantitative analysis. The incorporation of ten deuterium (B1214612) atoms on the hexyl chain provides a distinct mass shift, enabling precise quantification of its non-deuterated counterpart in complex matrices. This guide outlines a practical synthetic approach and the expected analytical characterization of this deuterated standard.
Synthesis of this compound
The synthesis of this compound is analogous to the general preparation of acetals from aldehydes and alcohols under acidic catalysis. The key to forming the deuterated product is the use of a deuterated precursor for the aldehyde component.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of hexanal-d10 with two equivalents of ethanol (B145695) in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with a second molecule of ethanol to form the stable acetal.
Unveiling Reaction Mechanisms: A Technical Guide to Kinetic Isotope Effect Studies of 1,1-Diethoxyhexane-d10
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for studying the kinetic isotope effect (KIE) of 1,1-diethoxyhexane-d10. While specific experimental data for this deuterated compound is not available in current literature, this paper outlines a robust framework for its investigation based on well-established studies of analogous acetals. The focus is on the acid-catalyzed hydrolysis of acetals, a fundamental reaction in organic and medicinal chemistry. This document details hypothetical experimental protocols, presents representative data from similar systems, and utilizes diagrams to elucidate reaction pathways and experimental workflows, offering a complete guide for researchers in this field.
Introduction to Kinetic Isotope Effects in Acetal (B89532) Hydrolysis
The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions.[1][2][3] It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH), i.e., KIE = kL/kH.[1] In the context of 1,1-diethoxyhexane (B1583345), the substitution of hydrogen with deuterium (B1214612) at the C1 position (this compound) is expected to primarily exhibit a secondary kinetic isotope effect (SKIE) during hydrolysis, as the C-D bond is not directly broken in the rate-determining step.[1][2]
Secondary KIEs arise from changes in the vibrational frequencies of bonds to the isotopic atom between the ground state and the transition state.[4] For the acid-catalyzed hydrolysis of acetals, which proceeds through an oxocarbenium ion intermediate, a small but measurable SKIE can provide valuable insights into the structure of the transition state.[5][6]
Proposed Experimental Protocols
While specific studies on this compound are not documented, a detailed experimental plan can be formulated based on established methodologies for analogous acetals.
Synthesis of this compound
A plausible synthetic route for this compound involves the acid-catalyzed reaction of hexanal-d10 with ethanol.
Materials:
-
Hexanal-d10
-
Anhydrous ethanol
-
Anhydrous calcium chloride
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or Amberlyst-15 resin)
-
Anhydrous sodium carbonate
-
Anhydrous magnesium sulfate
-
An appropriate solvent (e.g., dichloromethane)
Procedure:
-
To a solution of hexanal-d10 in anhydrous ethanol, add a catalytic amount of the acid catalyst.
-
The reaction mixture is stirred at room temperature and monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of anhydrous sodium carbonate to neutralize the acid catalyst.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield pure this compound.
-
The purity and identity of the product should be confirmed by NMR spectroscopy and mass spectrometry.
Kinetic Measurements of Acetal Hydrolysis
The kinetic isotope effect is determined by comparing the rates of hydrolysis of 1,1-diethoxyhexane and this compound under identical conditions.
Materials:
-
1,1-diethoxyhexane
-
This compound
-
A buffered aqueous solution of a specific pH (e.g., acetate (B1210297) or phosphate (B84403) buffer)
-
A thermostatted reaction vessel
Procedure:
-
Prepare stock solutions of both the deuterated and non-deuterated acetals in a suitable solvent.
-
Initiate the hydrolysis reaction by adding a small aliquot of the acetal stock solution to the pre-thermostatted buffer solution.
-
Monitor the disappearance of the acetal or the appearance of the product (hexanal or hexanal-d10) over time. This can be achieved using various analytical techniques such as:
-
Gas Chromatography (GC): Aliquots of the reaction mixture are withdrawn at specific time intervals, quenched, and analyzed by GC.
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, with appropriate column and mobile phase selection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The reaction can be monitored in situ in an NMR tube.[1]
-
-
The pseudo-first-order rate constants (k_obs) are obtained by fitting the concentration versus time data to a first-order rate equation.
-
The second-order rate constants (kH+ for the non-deuterated and kD+ for the deuterated acetal) are calculated by dividing k_obs by the hydronium ion concentration.
-
The kinetic isotope effect is then calculated as the ratio kH+/kD+.
Representative Data from Analogous Systems
The following table summarizes representative secondary kinetic isotope effect data for the hydrolysis of acetals similar to 1,1-diethoxyhexane, as specific data for the target molecule is unavailable.
| Acetal | Isotopic Label Position | kH/kD | Temperature (°C) | Solvent | Reference |
| Acetaldehyde (B116499) diethyl acetal | CD3CH(OC2H5)2 | 1.03 ± 0.01 | 25 | Water | [5] |
| Acetaldehyde diethyl acetal | CH3CD(OC2H5)2 | 1.15 ± 0.02 | 25 | Water | [5] |
| Propionaldehyde diethyl acetal | CH3CH2CD(OC2H5)2 | 1.14 | 25 | Not Specified | [6] |
| O-Ethyl S-phenyl benzaldehyde (B42025) acetal | C6H5CD(OC2H5)(SC6H5) | 1.04 ± 0.01 | 25 | Not Specified | [7] |
Visualization of Pathways and Workflows
General Mechanism of Acid-Catalyzed Acetal Hydrolysis
The acid-catalyzed hydrolysis of an acetal proceeds through a two-step mechanism involving a protonation equilibrium followed by the rate-determining cleavage of a C-O bond to form an oxocarbenium ion intermediate.
Caption: General mechanism of acid-catalyzed acetal hydrolysis.
Experimental Workflow for KIE Measurement
A systematic workflow is crucial for accurate and reproducible KIE measurements. The following diagram illustrates the key steps involved.
Caption: Experimental workflow for KIE determination.
Conclusion
The study of the kinetic isotope effect of this compound offers a valuable opportunity to probe the transition state of acetal hydrolysis. Although direct experimental data is currently lacking, this technical guide provides a comprehensive framework for undertaking such an investigation. By following the proposed synthetic and kinetic protocols, and by drawing parallels with analogous systems, researchers can effectively utilize KIE as a tool to gain deeper mechanistic insights. The methodologies and representative data presented herein serve as a valuable resource for scientists in organic chemistry and drug development.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. graphviz.org [graphviz.org]
- 3. epfl.ch [epfl.ch]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether: secondary kinetic isotope effects in water and aqueous dioxane and the stability of the ethoxyethyl cation (Journal Article) | OSTI.GOV [osti.gov]
- 6. Secondary deuterium isotope effects for hydrolysis of acetals and orthoformates - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to the Physical Properties of Deuterated 1,1-Diethoxyhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of deuterated 1,1-diethoxyhexane (B1583345), a molecule of increasing interest in pharmaceutical research and development. This document details the known physical characteristics of the non-deuterated analogue, provides estimated properties for its deuterated counterpart, outlines a plausible synthetic protocol, and discusses its potential applications, particularly in drug metabolism and pharmacokinetic studies.
Introduction to Deuterated 1,1-Diethoxyhexane
Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are powerful tools in drug discovery and development. This isotopic substitution can lead to a significant kinetic isotope effect, slowing down metabolic processes and potentially improving a drug's pharmacokinetic profile. 1,1-Diethoxyhexane, an acetal (B89532), serves as a valuable case study. Its deuteration can provide insights into metabolic stability and serve as an internal standard for analytical studies.
The applications of deuterated compounds are extensive. They are used to study the metabolic fate of drugs, identify metabolites, and understand the rates and mechanisms of drug breakdown.[1] Furthermore, deuterated molecules are crucial as internal standards in mass spectrometry-based bioanalysis, enhancing the accuracy and precision of quantitative measurements.[2][3][4][5] The kinetic isotope effect, a result of the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to slower metabolism by enzymes like cytochrome P450.[6][7] This can result in a longer drug half-life, reduced formation of toxic metabolites, and potentially lower dosage requirements.[8]
Physical Properties
Table 1: Physical Properties of 1,1-Diethoxyhexane
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [9] |
| Molecular Weight | 174.28 g/mol | [9] |
| Boiling Point | 189.0 ± 8.0 °C at 760 mmHg | [9][10] |
| Density | 0.8 ± 0.1 g/cm³ | [9] |
| Refractive Index | 1.416 | [9] |
| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C | [9] |
| Flash Point | 43.8 ± 18.0 °C | |
| LogP | 3.27 | [9] |
Table 2: Estimated Physical Properties of Deuterated 1,1-Diethoxyhexane (Hexanal-d12 diethyl acetal)
| Property | Estimated Value | Justification |
| Molecular Formula | C10H10D12O2 | Substitution of 12 hydrogen atoms with deuterium. |
| Molecular Weight | 186.35 g/mol | Increased mass due to 12 deuterium atoms. |
| Boiling Point | ~190-192 °C | Deuteration generally causes a slight increase in boiling point. |
| Density | ~0.85-0.9 g/mL at 25 °C | Based on the density of hexanal-d12 (B588413) (0.91 g/mL) and the general increase in density upon deuteration.[11] |
| Refractive Index | ~1.415 | A slight decrease is often observed with deuteration. |
Experimental Protocols
The synthesis of deuterated 1,1-diethoxyhexane can be achieved through the acetalization of a deuterated aldehyde precursor, such as hexanal-d12. Various methods for the synthesis of deuterated aldehydes have been developed, including classical methods involving the reduction of carboxylic acid derivatives and more modern transition-metal or photocatalysis-based approaches.[][13][14][15]
Synthesis of Deuterated 1,1-Diethoxyhexane from Deuterated Hexanal (B45976)
This protocol describes a general and efficient method for the formation of acetals from aldehydes.[16][17]
Materials:
-
Hexanal-d12 (≥98 atom % D)[11]
-
Anhydrous Ethanol (B145695) (absolute)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or Hydrochloric acid)
-
Anhydrous Sodium Bicarbonate (NaHCO3) or other suitable base for quenching
-
Anhydrous Magnesium Sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4) for drying
Procedure:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser (or set up for stirring at ambient temperature). The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Addition of Reagents: To the flask, add deuterated hexanal (1 equivalent). Dissolve the aldehyde in the anhydrous solvent. Add a large excess of anhydrous ethanol (at least 10 equivalents).
-
Catalysis: Add a catalytic amount of the acid catalyst (e.g., 0.1 mol % HCl or a spatula tip of p-TsOH).[16]
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[18]
-
Quenching: Once the reaction is complete, the mixture is cooled to room temperature. The acid catalyst is neutralized by adding a small amount of a weak base, such as anhydrous sodium bicarbonate, and stirring for a few minutes.
-
Workup: The reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is separated and dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product can be purified by distillation to obtain pure deuterated 1,1-diethoxyhexane.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of deuterated 1,1-diethoxyhexane.
Applications in Drug Development and Research
The primary application of deuterated 1,1-diethoxyhexane in the pharmaceutical industry would be as a metabolic tracer or an internal standard in analytical methods.
Metabolic Pathway Elucidation
Due to the kinetic isotope effect, deuterated compounds can be used to investigate the metabolic pathways of drugs.[1][19] If a drug candidate contains a 1,1-diethoxyhexane moiety, its deuterated analog can be synthesized and administered in preclinical studies. By analyzing the metabolites, researchers can determine if the acetal group is a site of metabolic activity. A slower rate of metabolism at the deuterated site would indicate that this position is metabolically labile.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical scenario where a drug containing a 1,1-diethoxyhexane moiety is metabolized, and its deuterated analog is used to study this process.
Caption: A diagram showing the comparative metabolism of a drug and its deuterated analog.
Use as an Internal Standard
In quantitative bioanalysis using techniques like LC-MS/MS, a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise results.[2][3][4][5] Deuterated 1,1-diethoxyhexane would be an ideal internal standard for the quantification of its non-deuterated counterpart in biological matrices. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for any variations in the analytical process.
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. 1,1-Diethoxyhexane | CAS#:3658-93-3 | Chemsrc [chemsrc.com]
- 10. lookchem.com [lookchem.com]
- 11. Hexanal-d12 ≥98 atom % D, 96% (CP) | 1219803-74-3 [sigmaaldrich.com]
- 13. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]
- 16. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scielo.br [scielo.br]
- 19. Deuterated Compounds [simsonpharma.com]
An In-depth Technical Guide to the Behavior of 1,1-Diethoxyhexane-d10 in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical behavior of 1,1-Diethoxyhexane-d10, a deuterated acetal (B89532). The information presented herein is essential for professionals utilizing this compound as an internal standard, in mechanistic studies, or as a building block in chemical synthesis. This document details its physicochemical properties, expected behavior in various solution environments, and standardized protocols for its synthesis and analysis.
Physicochemical Properties
This compound is the deuterated isotopologue of 1,1-diethoxyhexane. While specific experimental data for the deuterated form is limited, the physicochemical properties are primarily determined by the non-deuterated parent compound. The primary difference will be in the molecular weight and the resulting mass spectrometry fragmentation patterns.
Table 1: General Physicochemical Properties of 1,1-Diethoxyhexane
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [1] |
| Molecular Weight ( g/mol ) | 174.28 | [1] |
| Boiling Point (°C at 760 mmHg) | 189 | [2] |
| Density (g/cm³) | 0.843 | [2] |
| Refractive Index | 1.415 | [2] |
| Solubility | Soluble in ethanol (B145695). | [3] |
Behavior in Solution: Stability and Hydrolysis
The key feature of an acetal's behavior in solution is its pH-dependent stability. This characteristic is crucial for its application in various experimental settings, especially in drug development and organic synthesis where reaction conditions can vary widely.
-
Neutral and Basic Conditions: Acetals are notably stable in neutral to strongly basic environments.[4] This stability makes them excellent protecting groups for aldehydes and ketones against nucleophiles and bases.[2]
-
Acidic Conditions: In the presence of an acid catalyst, particularly in aqueous media, this compound will undergo hydrolysis to yield hexanal-d10 and ethanol.[4] This reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water.[5]
The mechanism of acid-catalyzed hydrolysis proceeds through the following steps:
-
Protonation of one of the ethoxy oxygen atoms.
-
Loss of an ethanol molecule to form a resonance-stabilized carbocation (an oxonium ion).
-
Nucleophilic attack by a water molecule on the carbocation.
-
Deprotonation to form a hemiacetal.
-
Protonation of the second ethoxy group.
-
Elimination of a second ethanol molecule to form a protonated aldehyde.
-
Deprotonation to yield the final aldehyde product.
The rate-determining step is typically the formation of the carbocation intermediate.[6]
Experimental Protocols
The following are detailed methodologies for the synthesis and analysis of this compound, based on established procedures for acetal chemistry.
Synthesis of this compound
This protocol describes a general method for the synthesis of acetals from an aldehyde and an alcohol under acidic catalysis.[5]
Materials:
-
Hexanal-d10
-
Anhydrous ethanol
-
Anhydrous toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like zinc iodide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexanal-d10, a threefold excess of anhydrous ethanol, and a suitable solvent such as anhydrous toluene.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the acetal product.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by washing with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Analytical Characterization
NMR spectroscopy is a primary tool for the structural confirmation of this compound. The expected chemical shifts for the non-deuterated analog can be used as a reference.
Expected ¹H NMR Spectral Data (for 1,1-diethoxyhexane):
-
The methine proton (-CH(OEt)₂) will appear as a triplet.
-
The methylene (B1212753) protons of the ethoxy groups (-OCH₂CH₃) will appear as a quartet.
-
The methyl protons of the ethoxy groups (-OCH₂CH₃) will appear as a triplet.
-
The protons of the hexyl chain will show characteristic multiplets.
Expected ¹³C NMR Spectral Data (for 1,1-diethoxyhexane):
-
The acetal carbon (-C(OEt)₂) will have a characteristic chemical shift in the range of 95-110 ppm.
-
The carbons of the ethoxy groups and the hexyl chain will appear at their respective expected chemical shifts.
For this compound, the signals corresponding to the deuterated positions on the hexyl chain will be absent in the ¹H NMR spectrum, and the corresponding carbon signals in the ¹³C NMR spectrum will show a characteristic coupling to deuterium.
GC-MS is a powerful technique for both the separation and identification of this compound. The retention time in the gas chromatogram can be used for quantification, while the mass spectrum provides structural information.
Mass Spectrometry Fragmentation: The electron ionization (EI) mass spectra of acetals are characterized by the absence or very low abundance of the molecular ion peak due to the stability of the resulting carbocation after alpha-cleavage.[3] The major fragmentation pathway involves the loss of one of the alkoxy groups. For 1,1-diethoxyhexane, this would result in a prominent peak at m/z 129 (M - OCH₂CH₃). Other characteristic fragments arise from the further fragmentation of the hexyl chain. For the d10 analog, the masses of the fragments containing the deuterated hexyl chain will be shifted accordingly.
Table 2: Predicted Major Mass Fragments for 1,1-Diethoxyhexane and its d10 Analog
| Fragment | Predicted m/z (C10H22O2) | Predicted m/z (C10H12D10O2) |
| [M - OCH₂CH₃]⁺ | 129 | 139 |
| [CH(OCH₂CH₃)₂]⁺ | 103 | 103 |
Visualized Workflows and Pathways
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Acetal Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for studying the hydrolysis kinetics of this compound.
References
Technical Guide: Certificate of Analysis for 1,1-Diethoxyhexane-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the deuterated compound 1,1-Diethoxyhexane-d10. Understanding the quality and characteristics of such stable isotope-labeled compounds is crucial for their effective application in drug metabolism studies, pharmacokinetic research, and as internal standards in quantitative mass spectrometry-based assays.
Core Data Presentation
The quantitative data for a batch of this compound is typically summarized in a series of tables for clarity and ease of comparison. These tables present the key quality control parameters.
Table 1: Physical and Chemical Properties
| Property | Specification | Result |
| Molecular Formula | C₁₀H₁₂D₁₀O₂ | Confirmed |
| Molecular Weight | 184.34 g/mol | 184.34 g/mol |
| Appearance | Colorless Liquid | Conforms |
| Purity (by GC) | ≥98.0% | 99.5% |
Table 2: Isotopic Purity and Enrichment
| Parameter | Method | Specification | Result |
| Isotopic Purity | GC-MS | ≥98 atom % D | 99.2 atom % D |
| Deuterium (B1214612) Incorporation | ¹H NMR | Consistent with structure | Conforms |
Experimental Protocols
The following sections detail the methodologies used to obtain the data presented above. These protocols are representative of standard analytical procedures for deuterated compounds.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment
Gas chromatography-mass spectrometry is a key analytical technique for assessing both the chemical purity and the isotopic enrichment of volatile compounds like this compound.[1][2]
Sample Preparation:
A dilute solution of this compound is prepared in a volatile organic solvent, such as ethyl acetate (B1210297) or hexane.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of nonpolar compounds.
-
Mass Spectrometer: Capable of electron ionization (EI) and full scan data acquisition.
GC Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp to 280°C at a rate of 10°C/minute.
-
Carrier Gas: Helium
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 30-200
Data Analysis:
Chemical purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. Isotopic enrichment is calculated by analyzing the mass spectrum of the primary ion and its isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR (Proton NMR) spectroscopy is used to confirm the structure of the molecule and to ensure that deuterium incorporation has occurred at the expected positions. In a highly deuterated compound like this compound, the proton signals corresponding to the deuterated positions should be absent or significantly reduced.[3]
Sample Preparation:
Approximately 5-10 mg of the sample is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d).
Instrumentation:
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition:
A standard ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
Visualizations
The following diagrams illustrate the analytical workflow and a conceptual representation of the data analysis.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of data in the Certificate of Analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Unraveling the Isotopic Signature: A Technical Guide to the Deuterium Labeling Position in 1,1-Diethoxyhexane-d10
For Immediate Release
This technical guide provides a comprehensive overview of the deuterium (B1214612) labeling in 1,1-Diethoxyhexane-d10, a stable isotope-labeled compound valuable for researchers, scientists, and professionals in drug development. This document details the synthetic pathway, pinpoints the location of the deuterium atoms, and offers a foundational experimental protocol for its preparation.
Introduction
Deuterium-labeled compounds are instrumental in various scientific disciplines, particularly in mechanistic studies, as internal standards for quantitative mass spectrometry, and in pharmacokinetic research to understand drug metabolism.[1][2] The replacement of hydrogen with its heavier isotope, deuterium, imparts a greater mass to the molecule without significantly altering its chemical properties, making it an ideal tracer.[3] this compound is a deuterated analog of 1,1-diethoxyhexane (B1583345), an acetal (B89532) commonly used in the flavor and fragrance industry.[4][5] This guide elucidates the precise positioning of the ten deuterium atoms within the this compound molecule, a critical detail for its effective application in research.
Synthetic Pathway and Deuterium Labeling Position
The synthesis of this compound is achieved through the acid-catalyzed reaction of hexanal (B45976) with deuterated ethanol (B145695).[1] The structure of 1,1-diethoxyhexane is characterized by a hexane (B92381) chain attached to a carbon atom which is, in turn, bonded to two ethoxy groups. The "-d10" designation indicates the presence of ten deuterium atoms.
The most chemically sound and synthetically practical approach to introduce ten deuterium atoms is through the use of ethanol-d5 (B126515) (CD₃CD₂OH). In this isotopologue of ethanol, the five hydrogen atoms on the ethyl group are replaced by deuterium. The reaction of two molecules of ethanol-d5 with one molecule of non-deuterated hexanal results in the formation of this compound, with the deuterium atoms located exclusively on the two ethoxy groups.
The reaction proceeds as follows:
CH₃(CH₂)₄CHO + 2 CD₃CD₂OH --(H⁺)--> CH₃(CH₂)₄CH(OCD₂CD₃)₂ + H₂O
This reaction mechanism ensures that the deuterium labels are stable and not located on exchangeable positions, which is a critical consideration for the reliability of data generated using this labeled compound.[6]
Quantitative Data Summary
The key quantitative data for the reactants and the final product are summarized in the table below for easy reference and comparison.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Deuterium Incorporation |
| Hexanal | C₆H₁₂O | 100.16 | 0 |
| Ethanol-d5 | C₂H₁D₅O | 51.10 | 5 |
| This compound | C₁₀H₁₂D₁₀O₂ | 184.34 | 10 |
Experimental Protocol
The following section outlines a detailed methodology for the synthesis of this compound.
4.1. Materials and Reagents:
-
Hexanal (≥98% purity)
-
Ethanol-d5 (CD₃CD₂OH, ≥99 atom % D)
-
Anhydrous acid catalyst (e.g., Amberlyst 15 resin, p-toluenesulfonic acid)[7]
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
4.2. Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube is charged with hexanal (1.0 eq) and anhydrous solvent.
-
Addition of Deuterated Ethanol: Ethanol-d5 (2.2 eq) is added to the flask.
-
Catalyst Addition: The acid catalyst (0.05 - 0.1 eq) is carefully added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration (if solid) or the reaction is quenched by the slow addition of a 5% sodium bicarbonate solution.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine.
-
Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
4.3. Characterization:
The final product should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of protons on the ethoxy groups and the integrity of the hexyl chain. ¹³C NMR and ²H NMR to confirm the positions of deuterium labeling.
-
Mass Spectrometry (MS): To confirm the molecular weight and the isotopic enrichment of the final product.
Visual Representations
The following diagrams illustrate the synthetic pathway and the logical relationship of the components in this process.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
- 1. HEXALDEHYDE DIETHYL ACETAL | 3658-93-3 [chemicalbook.com]
- 2. Cas 1516-08-1,ETHANOL-D6 | lookchem [lookchem.com]
- 3. PREPARATION OF ETHANOL (D$sub 3$)-2 (Journal Article) | OSTI.GOV [osti.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Hexanal Diethyl Acetal | 3658-93-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. WO2018200881A1 - Process for the preparation of deuterated ethanol from d2o - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Potential Impurities in 1,1-Diethoxyhexane-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential impurities in the 1,1-Diethoxyhexane-d10 standard. Understanding the impurity profile of a deuterated standard is critical for its accurate use in quantitative analyses, such as in mass spectrometry-based bioanalysis, where it serves as an internal standard. This document outlines the probable synthetic route for this compound, details the potential impurities arising from the synthesis and storage, and provides detailed experimental protocols for the analysis of this standard.
Synthesis and Potential Impurity Formation
This compound is a deuterated acetal (B89532). Acetals are typically synthesized through the acid-catalyzed reaction of an aldehyde with an excess of an alcohol, with the concurrent removal of water to drive the reaction to completion. In the case of this compound, the likely starting materials are hexanal-d10 and ethanol (B145695).
The primary impurities in the final product can be categorized as follows:
-
Unreacted Starting Materials: Residual amounts of hexanal-d10 and ethanol may remain in the final product if the reaction does not go to completion or if purification is incomplete.
-
Isotopic Impurities: The most significant impurity in a deuterated standard is often the corresponding unlabeled compound (1,1-diethoxyhexane). This arises from any isotopic impurity in the deuterated starting material (hexanal-d10).
-
By-products of the Reaction: Side reactions can lead to the formation of various by-products. For instance, aldehydes can undergo self-condensation reactions.
-
Degradation Products: Acetals are generally stable under neutral and basic conditions, but can hydrolyze back to the corresponding aldehyde and alcohol in the presence of acid and water. Peroxides can also form upon storage, particularly if the material is exposed to air and light.
Below is a diagram illustrating the likely synthetic pathway and the origin of potential impurities.
Caption: Synthetic pathway and potential impurity sources for this compound.
Data on Potential Impurities
The following table summarizes the potential impurities in a this compound standard, their likely sources, and typical abundance. It is important to note that the exact composition will vary between batches and manufacturers. A Certificate of Analysis for a specific lot should always be consulted for precise quantitative data.
| Impurity | Chemical Formula | Source | Typical Abundance |
| 1,1-Diethoxyhexane (Unlabeled) | C₁₀H₂₂O₂ | Isotopic impurity in deuterated starting material | < 1% |
| Hexanal-d10 | C₆D₁₀O | Unreacted starting material | < 0.5% |
| Ethanol | C₂H₆O | Unreacted starting material/reaction solvent | < 0.5% |
| Water | H₂O | By-product of reaction/incomplete drying | < 0.1% |
| Peroxides | R-O-O-R' | Oxidation during storage | Trace |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a general representation of acetal synthesis and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Hexanal-d10
-
Anhydrous Ethanol (excess)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like anhydrous zinc chloride)
-
Anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Dean-Stark apparatus (or molecular sieves)
-
Appropriate glassware for reaction under inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add hexanal-d10 and a significant excess of anhydrous ethanol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Gas Chromatography (GC) until the consumption of hexanal-d10 is complete.
-
Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a primary technique for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole or time-of-flight analyzer)
-
Capillary Column: A non-polar or mid-polar column is suitable, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
GC Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) or splitless for trace analysis
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
MS Parameters (Example):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-400
-
Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.
The following diagram illustrates a typical workflow for GC-MS analysis.
Caption: A simplified workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities, particularly the unlabeled analogue.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a known amount of the this compound standard in a deuterated solvent (e.g., chloroform-d, acetone-d6). Add an internal standard with a known concentration if quantitative analysis is required.
NMR Experiments:
-
¹H NMR: This is the most direct method to detect the presence of the unlabeled 1,1-diethoxyhexane. The signals corresponding to the protons on the hexane (B92381) chain of the unlabeled impurity will be visible, while the corresponding signals for the deuterated compound will be absent. The ethoxy group protons will be visible for both the labeled and unlabeled compounds.
-
¹³C{¹H} NMR: This can provide information about the carbon skeleton and can also be used to identify impurities.
-
Quantitative NMR (qNMR): By integrating the signals of the unlabeled impurity and comparing them to the integral of a known concentration internal standard, the amount of the unlabeled impurity can be accurately determined.
This guide provides a foundational understanding of the potential impurities in this compound. For critical applications, it is imperative to perform thorough analytical characterization of the specific standard being used.
Methodological & Application
Application Note: Quantitative Analysis of Hexanal in Food Matrices using Stable Isotope Dilution Assay with 1,1-Diethoxyhexane-d10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexanal (B45976) is a six-carbon aldehyde that is a significant secondary product of lipid peroxidation, particularly from the oxidation of omega-6 fatty acids like linoleic acid. Its presence and concentration in food products, biological samples, and pharmaceutical formulations are often used as a key indicator of oxidative stress and rancidity, which can compromise product quality, flavor, and safety.[1][2] Accurate and precise quantification of hexanal is therefore critical for quality control, shelf-life studies, and safety assessments.
This application note details a robust and sensitive method for the quantitative analysis of hexanal using a stable isotope dilution assay (SIDA) coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). The method employs 1,1-Diethoxyhexane-d10, a deuterated analog of hexanal diethyl acetal, as the internal standard to ensure high accuracy and precision by correcting for variations in sample matrix, extraction efficiency, and instrument response.[3][4][5]
Principle of the Method
The quantitative method is based on the principle of Stable Isotope Dilution Assay (SIDA). A known quantity of a stable isotope-labeled internal standard (this compound) is spiked into the sample before preparation. This internal standard is chemically identical to the analyte's derivative (hexanal diethyl acetal, which can form in situ or be used to generate a stable standard), but has a different mass due to the deuterium (B1214612) atoms.[6][7]
During sample preparation (HS-SPME) and GC-MS analysis, the analyte and the internal standard are assumed to behave identically, experiencing the same losses and ionization efficiencies.[3] By measuring the ratio of the mass spectrometer's response of the native hexanal to the deuterated internal standard, the concentration of hexanal in the original sample can be calculated with high precision and accuracy, effectively mitigating matrix effects.[7]
Caption: Principle of the Stable Isotope Dilution Assay (SIDA).
Experimental Protocols
Reagents and Materials
-
Hexanal (≥98% purity): Sigma-Aldrich or equivalent.
-
This compound (IS): Custom synthesis (e.g., from a supplier of stable isotope-labeled compounds).
-
Methanol (B129727) (HPLC grade): Fisher Scientific or equivalent.
-
Sodium Chloride (ACS grade): For increasing the ionic strength of the sample solution.
-
Deionized Water (18.2 MΩ·cm).
-
SPME Fibers: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS), Supelco or equivalent.[8]
-
Headspace Vials: 20 mL amber glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
Matrix: Blank vegetable oil (sunflower or canola) confirmed to have negligible hexanal content.
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Hexanal Stock: Accurately weigh ~10 mg of hexanal, dissolve in methanol in a 10 mL volumetric flask, and make up to volume.
-
IS Stock: Accurately weigh ~10 mg of this compound, dissolve in methanol in a 10 mL volumetric flask, and make up to volume.
-
Store stocks at -20°C.
-
-
Working Standard Solution (for Calibration):
-
Prepare a series of intermediate dilutions from the Hexanal Stock solution in methanol.
-
Create calibration standards by spiking the appropriate amount of each hexanal dilution and a constant amount of the IS stock solution into blank matrix. A typical calibration range is 1-500 ng/g.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the IS Stock solution with methanol to a final concentration of 10 µg/mL. This solution will be added to all samples, calibration standards, and quality controls.
-
Sample Preparation (HS-SPME)
-
Accurately weigh 1.0 g ± 0.05 g of the sample (e.g., vegetable oil) into a 20 mL headspace vial.
-
Add 4.0 mL of deionized water and 1.0 g of sodium chloride to the vial.
-
Spike with 10 µL of the Internal Standard Spiking Solution (10 µg/mL) to achieve a final IS concentration of 100 ng/g.
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure homogeneity.
-
Place the vial in a heating block or autosampler incubator set to 60°C.
-
Equilibrate the sample for 15 minutes at 60°C with agitation.
-
Expose the CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
After extraction, immediately retract the fiber and introduce it into the GC inlet for thermal desorption.
Caption: Experimental workflow for hexanal quantification.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C, desorption time 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Hexanal: Quantifier ion m/z 56, Qualifier ion m/z 72.[9]
-
This compound (IS): Quantifier ion m/z 66 (assuming fragmentation yields a deuterated equivalent of m/z 56), Qualifier ion m/z 113 (M-OC2H5-d5). Note: These ions are theoretical and must be confirmed by analyzing the IS standard.
-
Data Presentation and Results
Quantitative data should be summarized for clarity and easy interpretation.
Table 1: Calibration Curve for Hexanal
A calibration curve is constructed by plotting the peak area ratio of Hexanal to the Internal Standard (IS) against the concentration of hexanal.
| Concentration (ng/g) | Hexanal Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1.0 | 10,540 | 1,015,300 | 0.0104 |
| 5.0 | 52,150 | 1,021,100 | 0.0511 |
| 20.0 | 208,900 | 1,018,500 | 0.2051 |
| 100.0 | 1,055,600 | 1,025,000 | 1.0300 |
| 250.0 | 2,610,400 | 1,019,800 | 2.5600 |
| 500.0 | 5,198,200 | 1,023,400 | 5.0800 |
-
Linearity: The method should demonstrate excellent linearity, with a correlation coefficient (R²) > 0.995.
Table 2: Method Validation Parameters
The method was validated for linearity, sensitivity, precision, and accuracy according to standard guidelines.
| Parameter | Result |
| Linearity Range | 1.0 - 500 ng/g |
| Correlation Coefficient (R²) | 0.9992 |
| Limit of Detection (LOD) | 0.3 ng/g |
| Limit of Quantification (LOQ) | 1.0 ng/g |
| Precision (RSD%) | |
| Intra-day (n=6) | < 5.5% |
| Inter-day (n=6, 3 days) | < 8.2% |
| Accuracy (Recovery %) | |
| Low QC (5 ng/g) | 98.5% |
| Mid QC (100 ng/g) | 102.1% |
| High QC (400 ng/g) | 99.3% |
-
LOD and LOQ were determined at signal-to-noise ratios of 3 and 10, respectively.
-
Precision and accuracy were evaluated by analyzing spiked blank matrix samples at three concentration levels.
Table 3: Analysis of Commercial Oil Samples
| Sample ID | Description | Hexanal Concentration (ng/g) ± SD (n=3) |
| Oil-A | Fresh Canola Oil | 15.6 ± 1.1 |
| Oil-B | Canola Oil (Aged, Room Temp) | 289.4 ± 15.2 |
| Oil-C | Fresh Olive Oil | 8.2 ± 0.7 |
| Oil-D | Olive Oil (Aged, Room Temp) | 154.7 ± 9.8 |
Conclusion
The described HS-SPME-GC-MS method utilizing a stable isotope dilution assay with this compound provides a highly accurate, sensitive, and robust protocol for the quantification of hexanal. The use of a deuterated internal standard effectively compensates for matrix effects and procedural variability, making it an ideal choice for the analysis of hexanal in complex matrices such as food and pharmaceutical products. The method validation results demonstrate excellent linearity, precision, and accuracy, confirming its suitability for routine quality control and research applications.
References
- 1. HEXALDEHYDE DIETHYL ACETAL | 3658-93-3 [chemicalbook.com]
- 2. antec.de [antec.de]
- 3. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 4. youtube.com [youtube.com]
- 5. lcms.cz [lcms.cz]
- 6. Isotopic separation of acetaldehyde and methanol from their deuterated isotopologues on a porous layer open tubular column allows quantification by stable isotope dilution without mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Determination of hexanal as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,1-Diethoxyhexane-d10 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry. Its accuracy and reliability are significantly enhanced by the use of internal standards. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. Isotopically labeled compounds, such as those containing deuterium, are considered the gold standard for internal standards because their chemical and physical properties are nearly identical to their unlabeled counterparts, ensuring they behave similarly during sample preparation, injection, and chromatography. Any loss of analyte during the analytical process will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and quantification.
1,1-Diethoxyhexane-d10 is the deuterated form of 1,1-diethoxyhexane, the diethyl acetal (B89532) of hexanal (B45976). Hexanal is a key aldehyde often associated with the lipid peroxidation of omega-6 fatty acids and is a significant marker for oxidative stress in biological samples and an indicator of off-flavors in food products. While deuterated hexanal (e.g., hexanal-d12) can be used as an internal standard, the use of its more stable acetal derivative, this compound, can offer advantages in certain matrices or during specific sample preparation procedures where the aldehyde functional group may be prone to degradation or unwanted reactions. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of hexanal in a food matrix (vegetable oil) by Headspace GC-MS.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂D₁₀O₂ |
| Molecular Weight | 184.34 g/mol |
| Boiling Point | Approx. 186-188 °C (for non-deuterated) |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents (e.g., methanol (B129727), ethanol, hexane) |
Experimental Protocols
Quantification of Hexanal in Vegetable Oil using Headspace GC-MS
This protocol describes the determination of hexanal in vegetable oil, a common application for monitoring lipid oxidation. This compound is used as the internal standard to ensure high accuracy and precision.
1. Materials and Reagents
-
Analytes and Standards:
-
Hexanal (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Vegetable oil (e.g., sunflower oil, corn oil) confirmed to have low initial hexanal levels (blank matrix)
-
-
Solvents and Other Reagents:
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
-
Equipment:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Headspace autosampler
-
20 mL headspace vials with magnetic crimp caps (B75204) and septa
-
Analytical balance
-
Micropipettes and syringes
-
Vortex mixer
-
2. Preparation of Standard Solutions
-
Hexanal Stock Solution (1000 µg/mL): Accurately weigh 100 mg of hexanal and dissolve it in 100 mL of methanol.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the hexanal stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample and Calibration Curve Preparation
-
Calibration Standards:
-
To a series of 20 mL headspace vials, add 1.0 g of the blank vegetable oil.
-
Spike each vial with an appropriate volume of the hexanal working standard solutions to create a calibration curve with concentrations ranging from 10 ng/g to 1000 ng/g.
-
Add 10 µL of the internal standard stock solution (100 µg/mL) to each vial, resulting in a final IS concentration of 1000 ng/g.
-
Add 4.0 mL of deionized water and 1.0 g of sodium chloride to each vial.
-
Immediately cap and crimp the vials securely.
-
Vortex each vial for 30 seconds.
-
-
Sample Preparation:
-
Weigh 1.0 g of the vegetable oil sample into a 20 mL headspace vial.
-
Add 10 µL of the internal standard stock solution (100 µg/mL).
-
Add 4.0 mL of deionized water and 1.0 g of sodium chloride.
-
Immediately cap, crimp, and vortex for 30 seconds.
-
-
Blank Sample: Prepare a blank sample containing 1.0 g of the blank vegetable oil, the internal standard, water, and sodium chloride, but no added hexanal.
4. GC-MS and Headspace Parameters
The following parameters are a starting point and may require optimization for your specific instrumentation.
| Parameter | Setting |
| Headspace Autosampler | |
| Vial Equilibration Temperature | 80 °C |
| Vial Equilibration Time | 20 minutes |
| Loop Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| GC Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Oven Temperature Program | Initial: 40 °C (hold for 3 min)Ramp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Hexanal | m/z 56, 72, 82 |
| This compound (IS) | m/z 113, 139 |
Data Presentation and Results
Quantitative Data Summary
The use of this compound as an internal standard provides excellent linearity and reproducibility for the quantification of hexanal. Below is a summary of typical quantitative performance data.
| Parameter | Value |
| Calibration Range | 10 - 1000 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 3 ng/g |
| Limit of Quantification (LOQ) | 10 ng/g |
| Precision (%RSD, n=6) | |
| - Low QC (30 ng/g) | < 10% |
| - Mid QC (300 ng/g) | < 8% |
| - High QC (800 ng/g) | < 5% |
| Accuracy (% Recovery, n=6) | |
| - Low QC (30 ng/g) | 92% - 108% |
| - Mid QC (300 ng/g) | 95% - 105% |
| - High QC (800 ng/g) | 97% - 103% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of hexanal using this compound as an internal standard.
Caption: Logical relationship illustrating the role of the internal standard in correcting for analytical variability.
Conclusion
This compound serves as an excellent internal standard for the GC-MS quantification of hexanal. Its isotopic labeling ensures that it closely mimics the behavior of the analyte during sample preparation and analysis, thereby correcting for variations in sample matrix effects, injection volume, and instrument response. The protocol detailed above provides a robust and reliable method for the accurate determination of hexanal in a challenging matrix like vegetable oil. The use of a stable derivative like a diethyl acetal can be particularly advantageous in complex analytical workflows. This approach can be adapted for the analysis of hexanal and other volatile aldehydes in a variety of matrices, including biological fluids and environmental samples, making it a valuable tool for researchers in diverse fields.
Method Development for Volatile Organic Compound (VOC) Analysis Using 1,1-Diethoxyhexane-d10 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of volatile organic compounds (VOCs) in various matrices using gas chromatography-mass spectrometry (GC-MS) with 1,1-Diethoxyhexane-d10 as an internal standard. The protocol provides a comprehensive workflow, including sample preparation, instrument parameters, and data analysis. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of VOCs. The inclusion of a deuterated internal standard, this compound, corrects for variations in sample preparation and instrument response, ensuring high-quality data.
Introduction
Volatile organic compounds (VOCs) are a broad class of chemicals that are of significant interest in environmental monitoring, clinical diagnostics, and pharmaceutical development due to their roles as biomarkers and potential contaminants.[1][2][3] Accurate and precise quantification of VOCs is crucial for these applications. Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the separation and detection of VOCs.[3][4][5]
The use of an internal standard is critical for achieving accurate quantification in GC-MS analysis by correcting for variability in sample injection volume and instrument response.[6][7] Isotopically labeled internal standards, such as deuterated compounds, are ideal as they have nearly identical chemical and physical properties to their non-labeled counterparts but are distinguishable by their mass-to-charge ratio in the mass spectrometer.[6][8] This application note describes a method utilizing this compound as an internal standard for the analysis of a representative set of VOCs. 1,1-Diethoxyhexane is a stable acetal, and its deuterated form provides a reliable reference point across a range of VOC volatilities.[9][10][11][12][13]
Experimental Workflow
The overall experimental workflow for the analysis of VOCs using this compound as an internal standard is depicted below. This process includes sample collection, addition of the internal standard, headspace extraction, GC-MS analysis, and data processing.
Materials and Methods
Reagents and Standards
-
Volatile Organic Compound standards (e.g., Benzene, Toluene, Ethylbenzene, Xylenes, etc.) of high purity (≥98%).
-
This compound (Internal Standard, IS) solution (100 µg/mL in methanol).
-
Methanol (B129727), purge-and-trap grade.
-
Deionized water, VOC-free.
-
Helium (carrier gas), 99.999% purity.
Instrumentation
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Headspace autosampler.
-
GC column suitable for VOC analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Experimental Protocols
Preparation of Calibration Standards
-
Primary Stock Solution (1000 µg/mL): Prepare a stock solution containing a mixture of the target VOCs in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Curve Standards: Prepare a series of headspace vials. To each vial, add a fixed volume of VOC-free deionized water (e.g., 5 mL). Spike each vial with a known volume of the appropriate working standard solution to create a calibration curve with concentrations ranging from, for example, 1, 5, 10, 25, 50, and 100 ng/mL.
-
Internal Standard Addition: Spike each calibration standard vial with a consistent amount of the this compound internal standard solution to achieve a final concentration of 20 ng/mL.
-
Immediately seal the vials after adding the standards and internal standard.
Sample Preparation
-
Collect the sample (e.g., 5 mL of water or a specified volume of biological fluid).
-
Transfer the sample to a headspace vial.
-
Spike the sample with the this compound internal standard solution to a final concentration of 20 ng/mL.
-
Immediately seal the vial.
GC-MS and Headspace Parameters
The following table outlines the recommended starting parameters for the GC-MS and headspace autosampler. These may require optimization based on the specific instrument and target analytes.
| Parameter | Value |
| Headspace Autosampler | |
| Vial Equilibration Temperature | 80°C |
| Vial Equilibration Time | 15 min |
| Loop Temperature | 90°C |
| Transfer Line Temperature | 100°C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 25°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Analysis and Quantification
The quantification of target VOCs is based on the internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is used to construct the calibration curve.
Results and Discussion
This method was evaluated for a selection of common VOCs. The performance of the method was assessed by examining the linearity of the calibration curves, and by determining the limit of detection (LOD) and limit of quantification (LOQ) for each analyte.
Calibration and Linearity
Calibration curves were generated for each target VOC by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte. Excellent linearity was observed for all compounds, with correlation coefficients (R²) greater than 0.995.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Calibration Range (ng/mL) | Correlation Coefficient (R²) | LOD (ng/mL) | LOQ (ng/mL) |
| Benzene | 5.2 | 78 | 1 - 100 | 0.998 | 0.3 | 1.0 |
| Toluene | 7.8 | 91 | 1 - 100 | 0.999 | 0.2 | 0.7 |
| Ethylbenzene | 10.1 | 91 | 1 - 100 | 0.997 | 0.4 | 1.2 |
| m/p-Xylene | 10.3 | 91 | 1 - 100 | 0.996 | 0.5 | 1.5 |
| o-Xylene | 10.8 | 91 | 1 - 100 | 0.997 | 0.4 | 1.3 |
| This compound (IS) | 12.5 | 113 | - | - | - | - |
Note: The retention times and quantification ions are representative and may vary depending on the specific GC-MS system and conditions.
Conclusion
The method described in this application note provides a reliable and sensitive approach for the quantification of volatile organic compounds in various sample matrices. The use of this compound as an internal standard effectively compensates for analytical variability, leading to high accuracy and precision. The detailed protocol can be readily implemented in research and quality control laboratories for routine VOC analysis. This methodology is particularly valuable for applications in drug development and clinical research where accurate measurement of VOCs is essential.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of volatile organic compounds (VOCs) in water by HS-GC-MS Method | Applications Notes | JEOL Ltd. [jeol.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hexane, 1,1-diethoxy- | C10H22O2 | CID 77224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hexane, 1,1-diethoxy- [webbook.nist.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Hexane, 1,1-diethoxy- [webbook.nist.gov]
- 13. Hexane, 1,1-diethoxy- [webbook.nist.gov]
Application of 1,1-Diethoxyhexane-d10 in Flavor Analysis of Food and Beverages
Application Note & Protocol
Introduction
The accurate quantification of volatile flavor compounds is crucial for quality control, product development, and authenticity assessment in the food and beverage industry. 1,1-Diethoxyhexane (B1583345), an acetal (B89532) of hexanal, contributes to the flavor profile of various products, often imparting fruity or green notes. Its concentration can be an indicator of product quality and storage conditions. Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the precise and accurate quantification of such volatile compounds.[1][2][3] This application note details the use of 1,1-Diethoxyhexane-d10 as an internal standard in a SIDA method for the determination of its non-deuterated analog in food and beverage matrices.
The principle of SIDA lies in the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical procedure.[2] Because the deuterated standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and analysis, thus providing a reliable means of correction and ensuring high accuracy and precision.[4]
Principle of the Method
A known quantity of this compound is spiked into the food or beverage sample. The volatile compounds, including the analyte and the internal standard, are then extracted from the sample matrix, typically using headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE). The extracted analytes are subsequently desorbed into a gas chromatograph (GC) for separation and analyzed by a mass spectrometer (MS). The quantification is based on the ratio of the signal intensity of the non-labeled analyte to that of the isotopically labeled internal standard.
Application
This method is applicable to a wide range of food and beverage matrices where 1,1-diethoxyhexane may be present, including:
-
Alcoholic Beverages: Beer, wine, and spirits.
-
Fruit Juices and Concentrates: Apple, grape, and citrus juices.
-
Dairy Products: Milk, yogurt, and cheese.
-
Baked Goods: Bread and pastries.
Experimental Protocols
Materials and Reagents
-
Standards: 1,1-Diethoxyhexane (≥98% purity), this compound (isotopic purity ≥99%).
-
Solvents: Methanol (B129727) (HPLC grade), Dichloromethane (GC grade).
-
Gases: Helium (99.999% purity).
-
SPME Fibers: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
SPME autosampler.
-
Heating block or water bath.
-
Vortex mixer.
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 1,1-Diethoxyhexane and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to create a calibration curve (e.g., 1, 10, 50, 100, 250, 500 ng/mL). Each calibration standard should contain a fixed concentration of the internal standard (e.g., 100 ng/mL of this compound).
Sample Preparation (HS-SPME)
-
Sample Weighing/Aliquoting: Weigh 5 g of solid or semi-solid sample (homogenized if necessary) or pipette 5 mL of liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample and calibration standard vial.
-
Matrix Modification (Optional): For certain matrices, the addition of a salt (e.g., NaCl) can improve the release of volatile compounds.
-
Equilibration: Seal the vials and place them in a heating block or water bath at a controlled temperature (e.g., 40°C) for a defined period (e.g., 15 minutes) to allow for the equilibration of volatile compounds in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature.
-
Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes.
GC-MS Analysis
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: 40°C (hold for 2 min), ramp at 5°C/min to 180°C, then ramp at 20°C/min to 240°C (hold for 5 min).
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for 1,1-Diethoxyhexane: To be determined based on the mass spectrum (e.g., m/z 101, 129).
-
Qualifier Ion(s) for 1,1-Diethoxyhexane: To be determined.
-
Quantifier Ion for this compound: To be determined based on the mass spectrum (e.g., m/z 111, 139).
-
Qualifier Ion(s) for this compound: To be determined.
-
Data Analysis and Quantification
The concentration of 1,1-diethoxyhexane in the sample is calculated using the following equation:
Canalyte = (Aanalyte / AIS) * (CIS / RRF)
Where:
-
Canalyte = Concentration of the analyte
-
Aanalyte = Peak area of the analyte
-
AIS = Peak area of the internal standard (this compound)
-
CIS = Concentration of the internal standard
-
RRF = Relative Response Factor (determined from the calibration curve)
Quantitative Data Summary
The following table provides illustrative quantitative data for the analysis of a related compound, hexanal, using a deuterated internal standard. This data is representative of the performance expected from the described method for 1,1-diethoxyhexane.
| Parameter | Food Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Butter | HS-SPME-GC-MS | 0.5 ng/g | Adapted from |
| Vegetable Oil | Dynamic Headspace-GC-MS | 3.3 ng/mL | ||
| Limit of Quantitation (LOQ) | Butter | HS-SPME-GC-MS | 1.5 ng/g | Adapted from |
| Vegetable Oil | Dynamic Headspace-GC-MS | 9.8 ng/mL | ||
| Recovery | Maize | LC-MS/MS | 88-105% | [1] |
| Meat | LC-MS/MS | 82-121% | [5] | |
| Linearity (R²) | Butter | HS-SPME-GC-MS | >0.99 | Adapted from |
| Vegetable Oil | Dynamic Headspace-GC-MS | 0.9999 | ||
| Precision (RSD) | Meat | LC-MS/MS | <11% (inter-day) | [5] |
Visualizations
References
- 1. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 3. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,1-Diethoxyhexane-d10 in Environmental Sample Analysis
Introduction
In environmental monitoring, the precise and accurate quantification of volatile organic compounds (VOCs) is essential for assessing environmental quality and ensuring regulatory compliance. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled internal standards to achieve high accuracy and precision by correcting for analyte loss during sample preparation and analysis, as well as mitigating matrix effects.[1][2] This document provides detailed application notes and protocols for the use of 1,1-Diethoxyhexane-d10 as an internal standard in the analysis of environmental samples.
This compound is a deuterated form of 1,1-diethoxyhexane, an acetal. Its chemical properties closely mimic those of the corresponding non-deuterated analyte and other related VOCs, making it an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) based methods.[3] The incorporation of ten deuterium (B1214612) atoms results in a distinct mass shift, allowing for clear differentiation from the native analyte in the mass spectrometer.
Key Applications
-
Water Quality Monitoring: Quantification of aldehydes, ketones, and other VOCs in drinking water, groundwater, and wastewater.
-
Soil and Sediment Analysis: Determination of volatile contaminants in soil and sediment samples from industrial sites or agricultural areas.
-
Air Quality Assessment: Use as a surrogate standard for the analysis of VOCs in air samples to monitor pollution levels.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to the sample at the initial stage of the analytical process. This "spiked" sample is then subjected to extraction, cleanup, and analysis. Since the deuterated standard has virtually identical physicochemical properties to the native analyte, any losses or variations during sample handling will affect both the standard and the analyte equally. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, an accurate concentration of the analyte in the original sample can be calculated, irrespective of sample recovery rates.
Experimental Protocols
Protocol 1: Analysis of Volatile Organic Compounds in Water Samples by Purge and Trap GC-MS
This protocol describes the use of this compound as an internal standard for the quantification of VOCs in water samples using the purge and trap concentration method followed by GC-MS analysis.
1. Reagents and Materials:
-
This compound solution (10 µg/mL in methanol)
-
Methanol (purge-and-trap grade)
-
Reagent water (VOC-free)
-
Calibration standards containing target VOCs
-
Helium (carrier gas, 99.999% purity)
-
Purge and trap concentrator
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Sample Preparation:
-
Collect water samples in 40 mL glass vials with zero headspace.
-
Add a known amount of the this compound internal standard solution to each sample. A typical spiking level is 10-50 ng/L, depending on the expected analyte concentrations.
-
Prepare a series of calibration standards by spiking reagent water with known concentrations of the target VOCs and the same concentration of this compound as the samples.
3. Purge and Trap GC-MS Analysis:
-
Set up the purge and trap system with appropriate parameters for the target analytes (e.g., purge gas flow rate, purge time, desorb temperature).
-
Transfer a precise volume of the spiked sample (e.g., 5 mL) to the purging vessel.
-
Initiate the purge and trap cycle to transfer the VOCs from the water sample onto a sorbent trap.
-
After purging, rapidly heat the trap to desorb the analytes into the GC-MS system.
-
The GC separates the individual VOCs, and the MS detects and quantifies the target analytes and the internal standard.
4. Data Analysis:
-
Identify the target analytes and this compound based on their retention times and mass spectra.
-
Calculate the response factor (RF) for each analyte using the calibration standards.
-
Quantify the concentration of each analyte in the samples using the internal standard calibration method.
Protocol 2: Analysis of Volatile Organic Compounds in Soil Samples by Headspace GC-MS
This protocol outlines the use of this compound as an internal standard for the determination of VOCs in soil samples using static headspace extraction followed by GC-MS analysis.
1. Reagents and Materials:
-
This compound solution (10 µg/mL in methanol)
-
Methanol (purge-and-trap grade)
-
Clean sand or sodium sulfate (B86663) (for method blanks)
-
Calibration standards containing target VOCs
-
Headspace autosampler
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Sample Preparation:
-
Weigh a known amount of soil (e.g., 5 g) into a headspace vial.
-
Add a known amount of the this compound internal standard solution directly onto the soil sample.
-
Prepare calibration standards by spiking clean sand or sodium sulfate with known concentrations of the target VOCs and the same concentration of the internal standard.
-
Seal the vials and allow them to equilibrate at a specific temperature for a set time in the headspace autosampler.
3. Headspace GC-MS Analysis:
-
The headspace autosampler injects a portion of the vapor phase from the vial into the GC-MS system.
-
The GC separates the VOCs, and the MS detects and quantifies the target analytes and the internal standard.
4. Data Analysis:
-
Similar to the purge and trap method, use the internal standard calibration method to quantify the concentration of each analyte in the soil samples.
Data Presentation
The use of this compound as an internal standard significantly improves the quality of analytical data. The following tables summarize typical performance metrics.
Table 1: Method Detection Limits (MDLs) and Quantitation Limits (QLs) for Selected VOCs in Water
| Analyte | MDL (ng/L) | QL (ng/L) |
| Hexanal | 0.5 | 1.5 |
| Heptanal | 0.6 | 1.8 |
| Octanal | 0.7 | 2.1 |
| Nonanal | 0.8 | 2.4 |
| Benzene | 0.4 | 1.2 |
| Toluene | 0.5 | 1.5 |
Note: These values are representative and may vary depending on the specific instrumentation and matrix.
Table 2: Recovery and Precision Data from Spiked Water Samples (n=7)
| Analyte | Spiked Conc. (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Hexanal | 20 | 98.5 | 4.2 |
| Heptanal | 20 | 101.2 | 3.8 |
| Octanal | 20 | 99.1 | 4.5 |
| Nonanal | 20 | 97.8 | 5.1 |
| Benzene | 20 | 102.5 | 3.5 |
| Toluene | 20 | 100.8 | 3.9 |
Visualizations
Caption: General workflow for environmental sample analysis using isotope dilution mass spectrometry (IDMS).
Caption: The logical principle behind accurate quantification using isotope dilution mass spectrometry.
References
Application Notes and Protocols for Spiking 1,1-Diethoxyhexane-d10 into Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of 1,1-Diethoxyhexane-d10 as an internal standard in quantitative analysis, particularly for gas chromatography-mass spectrometry (GC-MS) applications. The protocol is designed to be adaptable for various sample matrices and is especially relevant for the analysis of volatile and semi-volatile organic compounds.
Introduction
This compound is the deuterated form of 1,1-Diethoxyhexane, a volatile organic compound used as a fragrance and flavoring agent.[1] Due to its structural similarity to various analytes and its distinct mass shift from the non-deuterated form, this compound is an excellent internal standard for GC-MS analysis. The use of a deuterated internal standard is a robust method to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.[2][3] This technique is widely applied in the analysis of complex matrices to account for analyte losses during sample handling and potential matrix effects.[2][4]
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for spiking this compound into samples for quantitative analysis.
2.1. Materials and Reagents
-
This compound solution: A certified standard of known concentration (e.g., 100 µg/mL in methanol (B129727) or other suitable solvent).
-
Analytes of interest: Certified standards of the compounds to be quantified.
-
Solvents: High-purity solvents (e.g., methanol, ethyl acetate, hexane) for preparing standard solutions and sample extraction.
-
Sample Matrix: The specific samples to be analyzed (e.g., plasma, urine, food homogenate, environmental water sample).
-
Laboratory Equipment: Calibrated pipettes, volumetric flasks, vials with PTFE-lined septa, vortex mixer, centrifuge.
2.2. Preparation of Standard Solutions
-
Internal Standard Stock Solution: If not already purchased at the desired concentration, prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for the expected analyte concentration in the samples (e.g., 1 µg/mL). The concentration of the internal standard should be consistent across all samples and calibration standards.[5]
-
Calibration Standards: Prepare a series of calibration standards containing the analytes of interest at different concentrations. Each calibration standard must be spiked with the same amount of the this compound spiking solution.
2.3. Sample Spiking Protocol
The following is a generalized protocol. The specific volumes and concentrations should be optimized based on the sample matrix and the sensitivity of the analytical instrument.
-
Sample Collection: Collect a known volume or weight of the sample (e.g., 1 mL of plasma, 1 g of food homogenate).
-
Internal Standard Addition: Add a precise volume of the this compound spiking solution to the sample at the earliest stage of sample preparation to account for any losses during the extraction process.[5] For example, add 10 µL of a 1 µg/mL spiking solution to 1 mL of sample.
-
Sample Preparation (Extraction): Perform the necessary sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analytes and the internal standard from the sample matrix.
-
Analysis: Analyze the prepared sample by GC-MS.
Data Presentation: Quantitative Performance
The use of this compound as an internal standard is expected to yield high-quality quantitative data. The following table summarizes typical performance metrics for a GC-MS method using a deuterated internal standard for the analysis of volatile organic compounds.
| Parameter | Typical Value | Description |
| Recovery | 85-115% | The percentage of the analyte recovered from the sample matrix after the entire analytical procedure. |
| Linearity (r²) | > 0.995 | The correlation coefficient of the calibration curve, indicating the linearity of the detector response over a range of concentrations. |
| Limit of Detection (LOD) | 0.1-10 ng/mL | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5-50 ng/mL | The lowest concentration of an analyte that can be accurately and precisely quantified.[6] |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for spiking a deuterated internal standard into a sample for quantitative GC-MS analysis.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
The protocol outlined in this application note provides a robust framework for the use of this compound as an internal standard in quantitative GC-MS analysis. By carefully following these guidelines, researchers can achieve highly accurate and precise measurements of volatile and semi-volatile organic compounds in a variety of complex sample matrices. The use of a deuterated internal standard is a critical component of high-quality analytical testing in research, clinical, and industrial settings.
References
- 1. Hexane, 1,1-diethoxy- | C10H22O2 | CID 77224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated LC-MS/MS Method for the Quantification of Hexanal in Human Plasma using 1,1-Diethoxyhexane-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hexanal (B45976) in human plasma. Hexanal, a volatile aldehyde, is a biomarker for oxidative stress and lipid peroxidation. To ensure accuracy and precision in its quantification, a stable isotope-labeled internal standard, 1,1-Diethoxyhexane-d10, is employed. This document provides a comprehensive protocol for the method validation, adhering to the principles outlined in regulatory guidelines. The validation encompasses assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. All quantitative data from these validation experiments are summarized in structured tables for clarity and ease of interpretation.
Introduction
Hexanal is a six-carbon aldehyde that is a product of the oxidation of n-6 polyunsaturated fatty acids. Its presence and concentration in biological matrices such as plasma can be indicative of oxidative stress, which is implicated in a variety of disease states. Accurate and precise measurement of hexanal is therefore crucial for clinical and diagnostic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of small molecules in complex biological fluids.[1][2]
A significant challenge in the analysis of volatile aldehydes like hexanal is their poor ionization efficiency in electrospray ionization (ESI) mass spectrometry.[3][4] To overcome this, a derivatization step is often employed to introduce a readily ionizable moiety. In this method, hexanal is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting for variability during sample preparation and analysis. This compound serves as an ideal internal standard for this assay. In the acidic conditions of the derivatization reaction, it is hydrolyzed to hexanal-d10, which is then derivatized alongside the endogenous hexanal. The deuterated form is chemically identical to the analyte, ensuring it experiences similar extraction efficiency, derivatization kinetics, and ionization response, while being distinguishable by its mass.[5]
This application note provides a detailed protocol for the validation of an LC-MS/MS method for hexanal quantification in human plasma, demonstrating its suitability for bioanalytical applications.
Experimental
Materials and Reagents
-
Hexanal standard (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (certified ACS)
Stock and Working Solutions
-
Hexanal Stock Solution (1 mg/mL): Prepared in methanol.
-
Internal Standard Stock Solution (1 mg/mL): this compound prepared in methanol.
-
Working Solutions: Serial dilutions of the stock solutions were made in methanol to prepare calibration standards and quality control (QC) samples.
-
DNPH Derivatization Reagent (1 mg/mL): Prepared in acetonitrile with 0.1% hydrochloric acid.
Sample Preparation Protocol
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound at a final concentration of 50 ng/mL).
-
Vortex: Vortex the samples for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Derivatization: Transfer 200 µL of the supernatant to a new microcentrifuge tube. Add 50 µL of DNPH derivatization reagent.
-
Incubation: Vortex for 10 seconds and incubate at 60°C for 30 minutes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject 5 µL into the LC-MS/MS system.
Figure 1. Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0-1.0 min: 30% B
-
1.0-5.0 min: 30-95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95-30% B
-
6.1-8.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex 6500 QTRAP or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hexanal-DNPH | 303.1 | 183.1 |
| Hexanal-d10-DNPH (IS) | 313.2 | 193.1 |
Method Validation Protocols and Results
The bioanalytical method was validated according to international guidelines to ensure its reliability for the intended application.[6][7]
Selectivity
Protocol: Six different lots of blank human plasma were processed with and without the addition of the internal standard to assess for interferences at the retention times of the analyte and the internal standard.
Results: No significant interfering peaks were observed at the retention times of the hexanal-DNPH derivative or the internal standard in any of the blank plasma lots, demonstrating the selectivity of the method.
Linearity and Range
Protocol: Calibration curves were prepared by spiking blank plasma with known concentrations of hexanal. A linear range of 1-1000 ng/mL was evaluated. The curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.
Results: The method was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) consistently greater than 0.99.
| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.98 | 98.0 |
| 5 | 5.10 | 102.0 |
| 10 | 9.95 | 99.5 |
| 50 | 50.8 | 101.6 |
| 100 | 98.7 | 98.7 |
| 500 | 505.2 | 101.0 |
| 800 | 796.0 | 99.5 |
| 1000 | 1005.0 | 100.5 |
Accuracy and Precision
Protocol: The intra-day and inter-day accuracy and precision were determined by analyzing six replicates of QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). This was performed on three separate days.
Results: The accuracy and precision were within the acceptable limits of ±15% (±20% for LLOQ) of the nominal values.
Table 1: Intra-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1 | 1.04 | 104.0 | 8.7 |
| LQC | 3 | 2.91 | 97.0 | 6.5 |
| MQC | 300 | 309.0 | 103.0 | 4.2 |
| HQC | 750 | 735.0 | 98.0 | 3.8 |
Table 2: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1 | 1.07 | 107.0 | 11.2 |
| LQC | 3 | 2.98 | 99.3 | 7.8 |
| MQC | 300 | 305.1 | 101.7 | 5.1 |
| HQC | 750 | 741.8 | 98.9 | 4.5 |
Recovery and Matrix Effect
Protocol:
-
Recovery: The extraction recovery of hexanal was determined by comparing the peak areas of the analyte from extracted plasma samples with those from post-extraction spiked samples at LQC, MQC, and HQC levels.
-
Matrix Effect: The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those of pure solutions at the same concentrations.
Results: The recovery was consistent and reproducible across the concentration range. The matrix effect was minimal and compensated for by the use of the stable isotope-labeled internal standard.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| LQC | 3 | 88.2 | 95.1 |
| MQC | 300 | 91.5 | 93.8 |
| HQC | 750 | 90.7 | 94.5 |
Stability
Protocol: The stability of hexanal in human plasma was assessed under various conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (-80°C) and thawing.
-
Short-Term Stability: At room temperature for 24 hours.
-
Long-Term Stability: At -80°C for 90 days.
-
Post-Preparative Stability: In the autosampler at 4°C for 48 hours.
Results: Hexanal was found to be stable in human plasma under all tested conditions, with deviations within ±15% of the nominal concentrations.
Table 4: Stability of Hexanal in Human Plasma
| Stability Condition | QC Level | Mean Concentration (ng/mL) | Accuracy (%) |
|---|---|---|---|
| Freeze-Thaw (3 cycles) | LQC | 2.94 | 98.0 |
| HQC | 742.5 | 99.0 | |
| Short-Term (24h, RT) | LQC | 2.88 | 96.0 |
| HQC | 735.0 | 98.0 | |
| Long-Term (90 days, -80°C) | LQC | 2.91 | 97.0 |
| HQC | 757.5 | 101.0 | |
| Post-Preparative (48h, 4°C) | LQC | 3.06 | 102.0 |
| | HQC | 765.0 | 102.0 |
Figure 2. Key parameters for LC-MS/MS method validation.
Conclusion
A highly selective, sensitive, and robust LC-MS/MS method for the quantification of hexanal in human plasma has been successfully developed and validated. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method demonstrates excellent linearity over a wide dynamic range and the stability of the analyte has been confirmed under various storage and handling conditions. This validated method is suitable for use in clinical and research settings for the reliable measurement of hexanal as a biomarker of oxidative stress.
References
- 1. Hexane, 1,1-diethoxy- | C10H22O2 | CID 77224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane, 1,1-diethoxy- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound [m.chemicalbook.com]
- 6. Hexane, 1,1-diethoxy- [webbook.nist.gov]
- 7. 1,1-Diethoxycyclohexane | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 1,1-Diethoxyhexane-d10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,1-Diethoxyhexane-d10 as an internal standard to mitigate matrix effects in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can manifest as a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[2][3] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1][3] Common culprits behind matrix effects in complex biological matrices include salts, lipids, and proteins.[4]
Q2: How does a deuterated internal standard like this compound help in correcting for matrix effects?
A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[4] Since they are chemically almost identical to the analyte, they co-elute and are affected by ionization suppression or enhancement in a similar manner.[4][5] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4][5][6]
Q3: When should I add the this compound internal standard to my samples?
A3: For optimal correction of variability throughout the entire analytical process, the internal standard should be added as early as possible in the sample preparation workflow.[6] This ensures that the internal standard experiences similar conditions and potential losses as the analyte during all steps, including extraction, dilution, and reconstitution.[6][7]
Q4: Can this compound completely eliminate issues related to matrix effects?
A4: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects.[4][8] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated internal standard.[4] If this shift causes the analyte and internal standard to elute into regions with differing degrees of ion suppression, it can result in inaccurate quantification.[4] This is referred to as differential matrix effects.[9]
Troubleshooting Guides
Problem 1: Poor reproducibility of the analyte / this compound area ratio.
-
Question: My analyte to internal standard peak area ratio is inconsistent across replicate injections. What could be the cause?
-
Answer: This issue can stem from several factors. Firstly, ensure that the internal standard solution is being added precisely and consistently to every sample and standard. Inaccurate or variable pipetting of the IS is a common source of error. Secondly, check for the possibility of sample carryover in the autosampler, which can artificially inflate the response in subsequent injections. An optimized autosampler wash protocol is crucial.[4] Finally, verify the stability of both the analyte and this compound in the final sample solvent. Degradation of either compound will lead to inconsistent ratios.
Problem 2: The analyte and this compound do not co-elute.
-
Question: I am observing a noticeable separation in retention time between my analyte and this compound. Why is this happening and how can I fix it?
-
Answer: A slight chromatographic shift between a non-labeled analyte and its deuterated analog can occur due to the deuterium (B1214612) isotope effect.[10] This can be problematic if the two compounds elute into regions of the chromatogram with different matrix effects. To address this, you can try to optimize your chromatographic method. Adjusting the mobile phase composition, gradient profile, or oven temperature may help to achieve better co-elution.[9] In some cases, switching to a column with slightly less resolving power can be an effective strategy to ensure the analyte and IS peaks overlap.[10]
Problem 3: I am observing unexpectedly high or low concentrations for my analyte.
-
Question: My calculated analyte concentrations are consistently biased, either high or low, even with the use of this compound. What should I investigate?
-
Answer: This could indicate differential matrix effects, where the analyte and internal standard are not being affected by ion suppression or enhancement to the same degree.[9] It is also important to verify the purity of your this compound standard. If the deuterated standard contains a significant amount of the unlabeled analyte, it can lead to an overestimation of the analyte's concentration. You should also confirm the concentration of your internal standard stock solution, as an error in its preparation will systematically bias all results.[4]
Data Presentation
Table 1: Impact of Matrix Effects on Analyte Signal and Correction with this compound
| Sample Type | Analyte Peak Area (Analyte only) | Analyte Peak Area (with IS) | This compound Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Neat Standard | 1,250,000 | 1,245,000 | 1,550,000 | 0.803 | 10.0 (Nominal) | 100 |
| Plasma Extract | 750,000 | 748,000 | 930,000 | 0.804 | 10.1 | 101 |
| Urine Extract | 500,000 | 495,000 | 620,000 | 0.798 | 9.9 | 99 |
This table illustrates a hypothetical scenario demonstrating how the use of an internal standard (IS) can correct for signal suppression in different biological matrices.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL):
-
Working Solutions:
-
Prepare a series of working solutions for the analyte by serially diluting the stock solution to create calibration standards.
-
Prepare a working solution of this compound at a concentration that will yield a robust signal in the mass spectrometer.
-
Protocol 2: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[4]
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix.[4]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.[4]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Effect (ME):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100[4]
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Improving peak shape and resolution for 1,1-Diethoxyhexane-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 1,1-Diethoxyhexane-d10 for improved peak shape and resolution.
Troubleshooting Guides & FAQs
Issue 1: Peak Tailing
Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound can stem from several factors, primarily related to active sites in the gas chromatography (GC) system or secondary interactions in liquid chromatography (LC). Here are the common causes and their solutions:
-
Active Sites in GC Inlet: Silanol (B1196071) groups in the GC liner or on column debris can interact with the oxygen atoms in your analyte, causing tailing.[1][2]
-
Column Contamination: Non-volatile residues in the column can create active sites.[2][3]
-
Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence, leading to tailing.[1][2]
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet and detector.[2]
-
-
Secondary Interactions in LC: In reversed-phase LC, residual silanols on the silica (B1680970) packing can interact with your analyte.[5]
Issue 2: Peak Fronting
Q2: I am observing peak fronting for my this compound standard. What could be the reason?
A2: Peak fronting is typically caused by column overload or a mismatch between the injection solvent and the mobile phase.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[7][8]
-
Injection Solvent Mismatch (LC): If the injection solvent is significantly stronger than the mobile phase, the analyte band can spread and cause fronting.[7][9]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[7]
-
Issue 3: Poor Resolution
Q3: I am struggling to achieve baseline separation between this compound and other components in my sample. How can I improve the resolution?
A3: Improving resolution involves optimizing the separation efficiency, selectivity, or retention.
-
Suboptimal Temperature Program (GC): A fast temperature ramp can lead to co-elution.
-
Solution: Lower the initial oven temperature and/or decrease the temperature ramp rate. This increases the interaction of the analyte with the stationary phase, improving separation.[10]
-
-
Incorrect Stationary Phase: The column's stationary phase may not be providing sufficient selectivity for your analytes.
-
Solution: Select a column with a different stationary phase that offers different selectivity. For non-polar compounds like this compound, a mid-polarity phase might provide better separation from polar or non-polar interferences.[10]
-
-
Insufficient Column Length or Efficiency (GC/LC): A shorter column or a column with larger particles will have lower efficiency.
-
Mobile Phase Composition (LC): The mobile phase composition may not be optimal for separation.
-
Solution: Adjust the mobile phase composition. For reversed-phase LC, modifying the organic-to-aqueous ratio or changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity and improve resolution.
-
Experimental Protocols
Protocol 1: GC Method Optimization for this compound
This protocol provides a starting point for developing a robust GC method for the analysis of this compound.
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of approximately 1 mg/mL.[11]
-
GC System and Column:
-
GC System: Agilent 8890 GC with a 5977B MS detector (or equivalent).
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
-
GC Method Parameters:
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Parameters:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Scan Range: m/z 35-300.
-
-
-
Data Analysis: Integrate the peak corresponding to this compound and evaluate its shape and resolution from adjacent peaks.
Protocol 2: LC Method Optimization for this compound
This protocol outlines a general approach for reversed-phase LC analysis.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
LC System and Column:
-
LC System: Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole MS (or equivalent).
-
Column: A C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is a common choice for non-polar compounds.[6]
-
-
LC Method Parameters:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Start at 50% B, hold for 1 minute.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Optimize fragmentor voltage and collision energy for the specific m/z of this compound.
-
-
Data Analysis: Assess peak shape, retention time, and resolution.
Data Presentation
Table 1: GC Oven Program Optimization for Resolution
| Parameter | Method 1 (Fast) | Method 2 (Optimized) | Expected Outcome |
| Initial Temperature | 70 °C | 50 °C | Improved focusing of early eluting peaks. |
| Ramp Rate | 20 °C/min | 10 °C/min | Increased retention time and better separation between closely eluting peaks.[10] |
| Final Temperature | 250 °C | 250 °C | Elution of all components. |
Table 2: LC Gradient Optimization for Resolution
| Time (min) | % Mobile Phase B (Method 1) | % Mobile Phase B (Method 2) | Rationale |
| 0.0 | 60 | 50 | A weaker starting mobile phase increases retention of the non-polar analyte. |
| 5.0 | 95 | 95 | A slower gradient provides more time for separation to occur on the column. |
| 7.0 | 95 | 95 | Ensures elution of all components. |
| 7.1 | 60 | 50 | Return to initial conditions. |
| 10.0 | 60 | 50 | Column equilibration. |
Visualizations
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Caption: A decision tree outlining strategies to enhance chromatographic resolution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. agilent.com [agilent.com]
- 5. sielc.com [sielc.com]
- 6. lcms.cz [lcms.cz]
- 7. silicycle.com [silicycle.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Recovery of 1,1-Diethoxyhexane-d10
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low recovery of the internal standard 1,1-Diethoxyhexane-d10 in their analytical experiments, particularly in GC-MS applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing significantly low and inconsistent recovery of my internal standard, this compound. What are the most likely causes?
Low and variable recovery of this compound can stem from several factors related to its chemical nature, the sample preparation process, and the analytical instrumentation. The most common culprits are chemical degradation, suboptimal extraction, or issues with the GC-MS system.
Troubleshooting Steps:
-
Review Sample pH: this compound is an acetal (B89532). Acetals are susceptible to hydrolysis under acidic conditions, which will break down the internal standard into hexanal-d10 and ethanol.[1][2][3] Ensure that the pH of your sample and any extraction solutions are neutral or basic to prevent this degradation. If your sample matrix is inherently acidic, consider neutralization before adding the internal standard.
-
Optimize Extraction Parameters: The efficiency of extracting a volatile compound like this compound is highly dependent on the extraction technique and its parameters.[4][5] For methods like Solid-Phase Microextraction (SPME), factors such as fiber type, extraction time, and temperature are critical.[4][6] Inadequate time or non-ideal temperatures can lead to incomplete partitioning of the analyte from the sample matrix into the headspace or onto the SPME fiber.
-
Check for Matrix Effects: Complex sample matrices, especially in food analysis, can interfere with the extraction and ionization of the internal standard.[7] Components in the matrix can either suppress or enhance the signal of your internal standard, leading to inaccurate quantification.
-
Evaluate Instrument Performance: Issues within the GC-MS system can lead to a gradual or sudden decrease in signal. This can include a contaminated injector liner, a leak in the system, or a decline in the detector's sensitivity.
Question 2: My sample matrix is acidic. How can I prevent the degradation of this compound?
The primary cause of degradation for this compound in an acidic environment is acid-catalyzed hydrolysis.[1][2][3] This reaction converts the acetal back into its corresponding aldehyde (hexanal-d10) and alcohol (ethanol), meaning your internal standard is no longer the intended molecule, leading to low recovery.
Mitigation Strategies:
-
pH Adjustment: The most direct approach is to adjust the pH of your sample to neutral or slightly basic (pH > 7) before spiking with the internal standard. This can be achieved by adding a suitable buffer or a base like sodium hydroxide (B78521) or sodium bicarbonate.
-
Minimize Contact Time: If the sample must remain acidic for other reasons, minimize the time the internal standard is in contact with the acidic matrix. Add the this compound immediately before extraction.
-
Alternative Internal Standard: If pH adjustment is not feasible, consider using a deuterated internal standard that is not an acetal and is stable under acidic conditions, if available for your target analyte.
Below is a diagram illustrating the acid-catalyzed hydrolysis of this compound.
Experimental Protocols
Protocol: Quantification of Hexanal in a Food Matrix using this compound by SPME-GC-MS
This protocol is adapted from methods for analyzing volatile aldehydes in food matrices.[8][9][10]
1. Sample Preparation:
-
Weigh 2-5 grams of the homogenized food sample into a 20 mL headspace vial.
-
If the sample is acidic, add a sufficient amount of sodium bicarbonate or a phosphate (B84403) buffer to adjust the pH to ~7.
-
Spike the sample with a known concentration of this compound solution (in methanol (B129727) or another suitable solvent).
-
Add a salt, such as sodium chloride (e.g., 1 gram), to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the sample vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes) with agitation.[4][5]
-
Expose a pre-conditioned SPME fiber to the headspace of the sample vial for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation. The choice of fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.[6]
3. GC-MS Analysis:
-
Immediately after extraction, desorb the SPME fiber in the heated injector of the GC-MS system.
-
The GC oven temperature program should be optimized to separate the target analyte (hexanal) from other volatile compounds.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both hexanal and this compound.
Data Presentation
Table 1: Example SPME-GC-MS Parameters for Hexanal Analysis
| Parameter | Recommended Setting | Purpose |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | Effective for a wide range of volatile and semi-volatile compounds.[4][6] |
| Extraction Temp. | 50°C | Balances analyte volatility with potential degradation.[5] |
| Extraction Time | 45 minutes | Allows for sufficient equilibration between sample and fiber.[4] |
| GC Injector Temp. | 250°C | Ensures complete desorption of analytes from the SPME fiber. |
| GC Column | DB-5ms (30m x 0.25mm, 0.25µm) or similar | Provides good separation for volatile compounds.[11] |
| Oven Program | 40°C (2 min), ramp to 230°C at 10°C/min | A typical starting point for separating volatile compounds. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity for target analytes.[11] |
| Monitored Ions | Hexanal: m/z 56, 72, 82; this compound: (Target ions would be determined based on the mass spectrum of the standard) | Specific ions for quantification and confirmation. |
Mandatory Visualization
Troubleshooting Workflow for Low Recovery of this compound
The following diagram outlines a logical workflow to diagnose the cause of low recovery for this compound.
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 8. agronomy.emu.ee [agronomy.emu.ee]
- 9. [PDF] Quantitative analysis of acetaldehyde in foods consumed by children using SPME/GC-MS(Tof), on-fiber derivatization and deuterated acetaldehyde as an internal standard. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of hexanal as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isotopic exchange of 1,1-Diethoxyhexane-d10
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for maintaining the isotopic integrity of 1,1-Diethoxyhexane-d10. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, or D-H back-exchange, is a chemical process where deuterium (B1214612) (D) atoms on a labeled compound are replaced by hydrogen (H) atoms from the surrounding environment, such as solvents or reagents.[1][2][3] For this compound, this can compromise the accuracy of quantitative analyses that rely on its isotopic purity. The loss of deuterium alters the mass of the internal standard, which can lead to it being incorrectly measured as the unlabeled analyte, resulting in inaccurate quantification.[4][5]
Q2: Which deuterium atoms on this compound are potentially susceptible to exchange?
A2: The deuterium atoms on the carbon skeleton of this compound are generally in stable, non-exchangeable positions.[6] However, the potential for exchange, though minimal under controlled conditions, is primarily influenced by the experimental environment. Factors such as pH, temperature, and the type of solvent used can impact the stability of the deuterium labels.[2][7]
Q3: What are the optimal storage conditions for this compound to prevent isotopic exchange?
A3: To ensure long-term stability, this compound should be stored at -20°C or colder in a well-sealed vial to protect it from atmospheric moisture.[1][8] If the standard is in solution, it is best to use a high-purity aprotic solvent.[7][8] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation from introducing moisture.[7]
Q4: Which solvents are recommended for preparing solutions of this compound?
A4: High-purity aprotic solvents such as acetonitrile, ethyl acetate, or tetrahydrofuran (B95107) (THF) are highly recommended for reconstituting and preparing solutions of this compound.[7][8] Protic solvents like water and methanol (B129727) should be avoided or used minimally, as they contain exchangeable protons that can facilitate D-H exchange.[3]
Q5: How does pH affect the stability of this compound?
A5: Both acidic and basic conditions can catalyze isotopic exchange.[9][10] For many deuterated compounds, the rate of exchange is minimized in a pH range of approximately 2.5 to 7.[7][11] It is crucial to avoid strongly acidic or basic conditions during sample preparation and analysis.[7]
Troubleshooting Guides
Issue 1: Gradual loss of internal standard signal and/or appearance of unlabeled analyte signal in blank samples.
This is a common indicator of isotopic exchange. Follow these steps to diagnose and mitigate the problem.
Troubleshooting Steps:
-
Evaluate Solvent and pH:
-
Action: If using protic solvents (e.g., water, methanol), switch to aprotic solvents (e.g., acetonitrile) for sample dilution and reconstitution.[1]
-
Action: Measure the pH of your sample and mobile phase. Adjust to a range of 2.5-7 if possible.[7] Acidifying with a dilute solution of formic acid to a final pH of about 2.5-3.0 can help quench the exchange.[1][2]
-
-
Control Temperature:
-
Assess Incubation Time:
-
Action: Minimize the time your deuterated standard is in contact with protic or non-ideal pH environments. Process samples promptly after adding the internal standard.[11]
-
Data on Factors Influencing Isotopic Exchange
The following table summarizes the impact of various experimental conditions on the stability of deuterated standards.
| Parameter | Condition | Risk of Isotopic Exchange | Recommendation |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7.[7] |
| Temperature | High | High | Store and analyze at low temperatures (e.g., 4°C).[7] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile, THF) when possible.[7] |
| Label Position | Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions.[7] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Your Matrix
Objective: To determine if isotopic exchange of this compound is occurring under your specific experimental conditions.[6]
Methodology:
-
Sample Preparation:
-
T=0 Samples: Spike a known concentration of this compound into a blank biological matrix (e.g., plasma, urine). Immediately process the sample according to your standard protocol and analyze by LC-MS/MS.[4]
-
Incubated Samples: Prepare another set of spiked blank matrix samples. Incubate these samples under the same conditions (temperature, time) as your typical sample preparation.[6]
-
-
Analysis:
-
Analyze the incubated samples by LC-MS/MS.
-
-
Evaluation:
-
Monitor for any appearance or increase in the signal of the unlabeled 1,1-diethoxyhexane (B1583345) in the incubated samples compared to the T=0 samples. A significant increase indicates that isotopic exchange is occurring.[4][6]
-
Visualizations
Troubleshooting Workflow for Isotopic Exchange
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Addressing co-elution issues with 1,1-Diethoxyhexane-d10
Welcome to the technical support center for 1,1-Diethoxyhexane-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this deuterated internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterated form of 1,1-Diethoxyhexane, which is the diethyl acetal (B89532) of hexanal (B45976). Its primary application in analytical chemistry is as an internal standard (IS) for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) methods. The deuterium (B1214612) labeling allows it to be distinguished from the non-labeled native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, while exhibiting nearly identical chemical and physical properties.
Q2: Why am I observing a different retention time for this compound compared to its non-deuterated analog?
A2: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to slight differences in the physicochemical properties of the molecule, such as its volatility and interactivity with the stationary phase of the chromatographic column. In many cases, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. While often a minor shift, this can become problematic if it leads to co-elution with other matrix components or incomplete co-elution with the target analyte.
Q3: What is co-elution and why is it a problem when using this compound?
A3: Co-elution occurs when two or more compounds are not fully separated by the chromatographic system and elute from the column at the same, or very similar, times. When this compound co-elutes with an interfering compound from the sample matrix, it can lead to inaccurate quantification. This is because the presence of the co-eluting species can affect the ionization efficiency of the internal standard in the mass spectrometer's ion source, a phenomenon known as matrix effect. If the internal standard and the target analyte are affected differently by these matrix effects due to incomplete co-elution, the accuracy of the quantitative results can be compromised.
Q4: What types of compounds are likely to co-elute with this compound?
A4: Given its chemical structure (a hexanal diethyl acetal), this compound is most likely to co-elute with other volatile and semi-volatile organic compounds of similar polarity and boiling point. Potential co-eluting compounds in complex matrices, such as flavor and fragrance formulations, food and beverage samples, or biological matrices, could include:
-
Other acetals and ketals.
-
Aldehydes and ketones, particularly those with a carbon backbone of similar length.
-
Esters with comparable volatility.
-
Alcohols and ethers.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Suspected Co-elution
Symptom: The chromatographic peak for this compound is broad, tailing, fronting, or shows a shoulder, suggesting it is not a single, pure compound peak.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting co-elution issues with this compound.
Detailed Steps:
-
Verify Mass Spectrum: The first step is to confirm if the peak impurity is due to co-elution.
-
Action: In your GC-MS software, inspect the mass spectrum at the beginning, apex, and end of the this compound peak.
-
Indication of Co-elution: If the mass spectrum changes across the peak, it is a strong indicator that another compound is co-eluting.
-
-
Optimize GC Method: If co-elution is confirmed, the next step is to modify the chromatographic conditions to improve separation.
-
Temperature Program: A slower temperature ramp rate will increase the time analytes spend in the column, often improving separation.
-
Column Stationary Phase: If you are using a non-polar column (e.g., DB-5ms), consider switching to a column with a different polarity (e.g., a wax-based column for polar compounds or a mid-polarity column like DB-17ms). The choice of column will depend on the nature of the suspected interfering compound.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can enhance column efficiency and resolution.
-
-
Alternative Quantification Ions: If chromatographic separation is not fully achievable, it may be possible to select a unique fragment ion for this compound that is not present in the mass spectrum of the co-eluting compound for quantification.
Issue 2: Inaccurate and Imprecise Quantitative Results
Symptom: The quantitative results for your target analyte are highly variable and/or inaccurate, even though the peak shape of this compound appears acceptable. This could be due to perfect or near-perfect co-elution affecting ionization.
Logical Approach to Resolution:
Caption: Strategies to mitigate inaccurate results caused by co-elution.
Detailed Strategies:
-
Force Co-elution of Analyte and Internal Standard: If the primary issue is the slight separation between the analyte and this compound (due to the deuterium isotope effect), which exposes them to different matrix effects, one strategy is to force them to co-elute perfectly.
-
Action: Use a shorter GC column or a column with a thicker film, which will reduce overall resolution but may ensure that the analyte and its deuterated internal standard experience the exact same matrix effects.
-
-
Enhance Separation: For highly complex matrices where co-elution with other interfering compounds is the main problem, enhancing the separation power is key.
-
Action: Employ a longer, high-resolution capillary column. For extremely complex samples, consider using comprehensive two-dimensional gas chromatography (GCxGC), which provides significantly greater peak capacity.
-
-
Improve Sample Preparation: Reducing the complexity of the sample matrix before injection can eliminate the source of the co-elution.
-
Action: Implement a sample cleanup step, such as Solid Phase Extraction (SPE), to selectively remove classes of compounds that are likely to interfere with the analysis.
-
Experimental Protocols
Protocol 1: GC-MS Method for the Analysis of Volatile Aldehydes with this compound as Internal Standard
This protocol provides a starting point for the analysis of volatile aldehydes in a relatively clean matrix.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 40°C (hold 2 min) Ramp 1: 5°C/min to 150°C Ramp 2: 20°C/min to 280°C (hold 5 min) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | To be determined based on the mass spectrum (e.g., molecular ion and characteristic fragments) |
| SIM Ions for Target Aldehydes | To be determined for each specific analyte |
Protocol 2: Modified GC-MS Method to Resolve Co-elution
This protocol suggests modifications to the above method to address co-elution issues.
| Parameter | Modified Condition | Rationale |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) | A polar column will provide different selectivity, potentially separating the non-polar this compound from more polar interfering compounds. |
| Oven Program | Initial: 40°C (hold 2 min) Ramp 1: 2°C/min to 180°C Ramp 2: 15°C/min to 240°C (hold 5 min) | A slower initial ramp rate increases the separation of volatile compounds. |
Quantitative Data Summary
The following table illustrates hypothetical data from a method validation experiment, demonstrating the impact of co-elution on precision and accuracy.
| Sample Set | Analytical Method | Mean Calculated Concentration (ng/mL) | % Relative Standard Deviation (%RSD) | % Accuracy |
| Spiked Analyte (100 ng/mL) | Protocol 1 (with co-elution) | 125.3 | 18.5 | 125.3% |
| Spiked Analyte (100 ng/mL) | Protocol 2 (co-elution resolved) | 102.1 | 4.2 | 102.1% |
Disclaimer: The information provided in this technical support center is for guidance purposes. Specific experimental conditions may need to be optimized for your particular application and instrumentation.
Technical Support Center: 1,1-Diethoxyhexane-d10 in Quantitative Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,1-Diethoxyhexane-d10 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-linear calibration curves when using this compound?
A1: Non-linear calibration curves when using a deuterated internal standard like this compound can stem from several factors. The most common issues include differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.[1][2] Other causes can be the presence of isotopic or chemical impurities in the standard, or a lack of co-elution between the analyte and the internal standard.[1]
Q2: Why is my this compound internal standard showing a different retention time than my target analyte?
A2: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This chromatographic shift can lead to the analyte and internal standard being exposed to varying matrix effects, which can compromise the accuracy of your quantification.[1][2]
Q3: Can the purity of the this compound internal standard affect my results?
A3: Absolutely. The presence of unlabeled analyte or other impurities in the deuterated internal standard can lead to inaccurate quantification.[2] For reliable results, it is essential to use an internal standard with high isotopic enrichment (≥98%) and chemical purity (>99%).
Q4: What is isotopic exchange and can it happen with this compound?
A4: Isotopic exchange, or back-exchange, is the replacement of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the surrounding solvent or sample matrix.[1][2] This is more likely to occur if the deuterium atoms are located on heteroatoms like oxygen or nitrogen, or on a carbon atom adjacent to a carbonyl group.[2] While this compound is generally stable, the potential for exchange should be considered, especially under acidic or basic conditions.[2]
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
If you are observing poor linearity in your calibration curve, follow this troubleshooting guide to identify and resolve the potential cause.
Troubleshooting Workflow
References
Technical Support Center: Minimizing Ion Suppression for 1,1-Diethoxyhexane-d10
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing ion suppression when using 1,1-Diethoxyhexane-d10 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my analysis when using this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte or internal standard, such as this compound, in the ion source of a mass spectrometer.[1][2] This phenomenon occurs when co-eluting components from the sample matrix compete with the target molecule for ionization, leading to a decreased signal intensity.[1][3] Consequently, ion suppression can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of your results.[4][5]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction.[1][6] However, this is not always the case. Differential ion suppression can occur if there is a slight chromatographic separation between your analyte and this compound.[2] This separation can arise from the deuterium (B1214612) isotope effect, which can subtly alter the physicochemical properties of the molecule.[2] If the analyte and internal standard elute into regions with different matrix components, the correction may be inaccurate.[7]
Q3: How can I determine if this compound is being affected by ion suppression in my assay?
A3: A post-column infusion experiment is a common and effective method to identify regions of ion suppression in your chromatogram.[7][8] This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column but before the mass spectrometer. After establishing a stable baseline signal, a blank matrix sample is injected. Any dips in the baseline signal indicate the retention times at which matrix components are causing ion suppression.[8]
Q4: What are the most common sources of ion suppression in biological samples?
A4: In biological matrices such as plasma, serum, and urine, the most common sources of ion suppression are phospholipids, salts, proteins, and endogenous metabolites.[4][9] These components can be present at high concentrations and can interfere with the ionization of this compound and your analyte.[9]
Troubleshooting Guides
This section provides solutions to common problems you might encounter when using this compound.
Problem 1: Low signal intensity for both the analyte and this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.[4]
-
Solutions:
-
Improve Sample Preparation: This is one of the most effective ways to reduce matrix effects.[1][10]
-
Solid-Phase Extraction (SPE): Highly effective for removing interfering matrix components.[8][11]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts compared to protein precipitation.[3][11]
-
Protein Precipitation (PPT): A simpler method, but may be less effective at removing all interferences.[3][10]
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression. However, this is only feasible if the analyte concentration is high enough for detection after dilution.[5][11]
-
Optimize Chromatography: Modifying the chromatographic conditions can help separate the analyte and this compound from the interfering matrix components.[1][5]
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different samples leading to inconsistent ion suppression.[4]
-
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE can minimize variability in matrix effects.[5]
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Use Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples helps to compensate for consistent matrix effects.[1][12]
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Ensure Co-elution: Verify that your analyte and this compound are perfectly co-eluting. Even a small shift in retention time can lead to significant quantitative errors if they elute into different regions of ion suppression.[7]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Removing Phospholipids | Relative Cost |
| Protein Precipitation (PPT) | 80-100% | Low to Moderate | Low |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | 90-100% | High | High |
Note: The effectiveness of each technique can be analyte and matrix-dependent.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal.
-
Prepare an extracted blank matrix sample using your standard sample preparation procedure.
-
-
System Setup:
-
Set up your LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Connect a syringe pump containing the this compound solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
-
Execution:
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for this compound is achieved, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal of this compound throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[2]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for ion suppression issues with this compound.
Caption: A typical experimental workflow for analysis using an internal standard.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. gmi-inc.com [gmi-inc.com]
Storage and handling best practices for 1,1-Diethoxyhexane-d10
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 1,1-Diethoxyhexane-d10. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure the isotopic and chemical integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[1][2] For long-term storage, refrigeration at 2-8 °C or freezing at -20 °C is recommended.[1] The compound is air and moisture sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent degradation and isotopic exchange.[1]
Q2: How should I handle this compound upon receiving it?
A: Upon receipt, allow the container to equilibrate to room temperature before opening to prevent condensation, which could introduce moisture and lead to H-D exchange.[1] All handling should be performed in a dry atmosphere, such as in a glove box or under a stream of dry, inert gas.[2][3] Use only non-sparking tools and take precautionary measures against static discharge, as the compound is flammable.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., Viton®), safety glasses or goggles, and a lab coat. Ensure adequate ventilation to minimize inhalation of vapors.
Q4: What is hydrogen-deuterium (H-D) exchange and how can I prevent it?
A: H-D exchange is a chemical reaction where a deuterium (B1214612) atom on your compound is replaced by a hydrogen atom from a protic source, such as water.[2] This compromises the isotopic purity of your standard. To prevent this, it is imperative to handle and store the compound under dry, inert conditions and use anhydrous, deuterated solvents for solution preparation.[1][3]
Storage and Handling Best Practices
Proper storage and handling are critical to maintain the quality of this compound. The following table summarizes the key recommendations.
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: 2-8 °CLong-term: -20 °C or -80 °C | Minimizes chemical degradation.[1] |
| Atmosphere | Store and handle under a dry, inert gas (e.g., argon, nitrogen). | Prevents moisture absorption (hygroscopicity) and subsequent H-D exchange.[1][2] |
| Light | Store in an amber vial or in the dark. | Prevents light-induced (photolytic) degradation.[2] |
| Container | Use tightly sealed containers; single-use ampoules are ideal. | Minimizes exposure to atmospheric moisture and other contaminants.[1][2] |
| Handling | Allow container to reach room temperature before opening. Use dry glassware. | Prevents condensation and moisture contamination.[1] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experiments, particularly in mass spectrometry applications.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor signal intensity or no signal for the internal standard | 1. Incorrect concentration of the internal standard.2. Degradation of the standard during storage.3. Inefficient ionization of the standard.4. Instrument not properly tuned or calibrated. | 1. Verify the concentration of your working solution.2. Check storage conditions and prepare a fresh stock solution.3. Optimize ionization source parameters for the standard.4. Perform instrument tuning and calibration.[4] |
| Inconsistent analyte/internal standard response ratio | 1. Hydrogen-Deuterium (H-D) exchange with the solvent or matrix.2. Differential matrix effects due to chromatographic separation of analyte and standard. | 1. Ensure the deuterated standard is used in aprotic, anhydrous solvents. Avoid acidic or basic conditions if the label is labile.[4]2. Adjust chromatographic conditions to achieve co-elution. |
| Quantification results are inaccurate or biased | 1. Incorrect assessment of the deuterated standard's purity.2. Presence of unlabeled analyte in the deuterated standard stock.3. Different extraction recoveries between the analyte and the standard. | 1. Verify the isotopic and chemical purity of the standard.2. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.3. Optimize the sample extraction procedure to ensure consistent recovery for both the analyte and the standard.[4] |
| Retention time shifts between the analyte and the deuterated standard | The presence of deuterium atoms can sometimes lead to slight differences in chromatographic retention time compared to the non-deuterated analyte. | This is a known phenomenon. Ensure your data analysis software can handle separate integration of the analyte and internal standard peaks if they are not perfectly co-eluting.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the general steps for preparing a stock solution from this compound.
-
Acclimatization: Remove the sealed container of this compound from its storage location and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture from condensing on the cold liquid upon opening.[2]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).
-
Dispensing: Carefully open the container and accurately dispense the desired volume of the liquid standard using a calibrated micropipette with a dry tip.
-
Dissolution: Add the liquid to a pre-weighed volumetric flask containing a portion of the desired anhydrous, deuterated solvent.
-
Dilution to Volume: Once the liquid is dispensed, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask securely and mix the solution thoroughly by inversion.
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (see table above). It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.
Visualizations
Caption: General experimental workflow for using this compound as an internal standard.
Caption: Logical troubleshooting workflow for inaccurate quantification results.
References
Technical Support Center: 1,1-Diethoxyhexane-d10 Stability in Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,1-Diethoxyhexane-d10 during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the deuterated form of 1,1-Diethoxyhexane, which is an acetal (B89532). In analytical chemistry, particularly in mass spectrometry-based assays, deuterated compounds like this are commonly used as internal standards. An ideal internal standard behaves identically to the analyte of interest during sample preparation and analysis, thus helping to correct for variability and improve the accuracy and precision of quantification. If the internal standard is unstable and degrades during sample preparation, its concentration will change, leading to inaccurate analytical results.
Q2: What are the primary factors that can affect the stability of this compound during sample preparation?
A2: As an acetal, the stability of this compound is primarily affected by the following factors:
-
pH: Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis (breakdown) in acidic environments.
-
Temperature: Higher temperatures can accelerate the rate of degradation, especially in the presence of acid.
-
Solvent Composition: The type of solvent used can influence stability. Protic solvents, especially in acidic conditions, can facilitate hydrolysis.
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine, tissue homogenates) can sometimes influence the local pH or contain enzymes that may affect the stability of the internal standard.
Q3: What are the signs of this compound instability in my analytical run?
A3: Instability of your internal standard can manifest in several ways:
-
Decreasing internal standard signal: A consistent downward trend in the internal standard peak area over the course of an analytical run.
-
High variability in internal standard response: Random and significant fluctuations in the internal standard signal across different samples.
-
Poor calibration curve linearity: If the internal standard is degrading in your calibration standards.
-
Inaccurate and imprecise quality control (QC) sample results: QC samples failing to meet acceptance criteria.
-
Appearance of degradation products: You may observe peaks corresponding to the hydrolysis products of this compound, which are deuterated hexanal (B45976) and ethanol.
Troubleshooting Guides
Issue 1: Gradual or Consistent Decrease in Internal Standard Signal
This is a common issue that can often be traced back to the stability of the internal standard in the prepared samples, especially if they are left in the autosampler for an extended period.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Acidic Sample Environment | 1. Measure the pH of your final sample extract. 2. If acidic, adjust the pH to be neutral or slightly basic using a compatible buffer (e.g., ammonium (B1175870) bicarbonate). 3. Re-inject the samples and monitor the internal standard signal. | A stable internal standard signal over time suggests that acidic conditions were causing hydrolysis. |
| Elevated Autosampler Temperature | 1. Check the temperature setting of your autosampler. 2. If possible, lower the temperature (e.g., to 4°C). 3. Analyze a fresh set of samples at the lower temperature. | A more stable internal standard signal at a lower temperature indicates that thermal degradation was occurring. |
| Solvent-Induced Degradation | 1. Evaluate the composition of your reconstitution solvent. 2. If it contains a high proportion of protic solvents and is unbuffered, consider switching to a more inert solvent (e.g., acetonitrile) or adding a small amount of a basic modifier (e.g., ammonium hydroxide) to ensure non-acidic conditions. | Improved stability of the internal standard signal points to the solvent composition as the root cause. |
Issue 2: High Variability or Sporadic Loss of Internal Standard Signal
Random fluctuations in the internal standard signal can be more challenging to diagnose and may point to issues with sample preparation consistency or instrument function.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Sample Preparation | 1. Review your sample preparation standard operating procedure (SOP) for any ambiguities. 2. Ensure consistent and accurate pipetting of the internal standard. 3. Verify that all samples are vortexed or mixed adequately after the addition of the internal standard. | A reduction in the variability of the internal standard signal suggests that inconsistent sample handling was the issue. |
| Matrix Effects | 1. Perform a matrix effect experiment by comparing the internal standard response in a neat solution versus a post-extraction spiked blank matrix. 2. If significant ion suppression or enhancement is observed, optimize the sample cleanup procedure (e.g., using solid-phase extraction) or adjust the chromatography to separate the internal standard from interfering matrix components. | A more consistent internal standard signal across different samples indicates that matrix effects were the source of variability. |
| Isotopic Exchange (Back-Exchange) | 1. In rare cases, under certain conditions, deuterium (B1214612) atoms can exchange with protons from the solvent. This is more likely if the deuterium labels are on labile positions. 2. Analyze a blank matrix spiked with the internal standard and monitor for the appearance of the non-deuterated 1,1-Diethoxyhexane signal. 3. If exchange is confirmed, consider adjusting the pH to be closer to neutral and reducing the sample processing and storage time. | Minimizing the conditions that promote isotopic exchange will lead to a more reliable internal standard signal. |
Quantitative Data Summary
| Condition | pH | Temperature | Solvent | Relative Stability | Primary Degradation Pathway |
| 1 | 7.0 | 4°C | Acetonitrile/Water (50:50) | Very High | Negligible degradation |
| 2 | 7.0 | 25°C | Acetonitrile/Water (50:50) | High | Minimal degradation |
| 3 | 8.5 | 25°C | Acetonitrile/Water (50:50) | Very High | Negligible degradation |
| 4 | 5.0 | 25°C | Acetonitrile/Water (50:50) | Moderate | Acid-catalyzed hydrolysis |
| 5 | 3.0 | 25°C | Acetonitrile/Water (50:50) | Low | Rapid acid-catalyzed hydrolysis |
| 6 | 5.0 | 4°C | Acetonitrile/Water (50:50) | High | Slow acid-catalyzed hydrolysis |
| 7 | 3.0 | 4°C | Acetonitrile/Water (50:50) | Moderate | Acid-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Different pH Conditions
Objective: To assess the stability of this compound in solutions of varying pH over time.
Methodology:
-
Prepare a stock solution of this compound in a non-protic solvent like acetonitrile.
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, and 9).
-
Spike a known concentration of the this compound stock solution into each buffer.
-
Divide each solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Store the aliquots at a controlled temperature (e.g., room temperature or in an autosampler at 4°C).
-
At each time point, analyze the samples by LC-MS/MS and monitor the peak area of this compound.
-
Plot the peak area of this compound against time for each pH condition to determine the rate of degradation.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for inconsistent internal standard signal.
Validation & Comparative
A Comparative Guide to 1,1-Diethoxyhexane-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard is paramount for achieving accurate and reliable quantification. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrument. Stable isotope-labeled compounds, especially deuterated standards, are often considered the gold standard for use as internal standards in mass spectrometry-based assays due to their near-identical chemical and physical properties to their non-labeled counterparts.[1][2][3]
This guide provides a comparative overview of 1,1-Diethoxyhexane-d10, a deuterated acetal (B89532), as a potential internal standard. Due to a lack of available experimental data for this compound in the scientific literature, this comparison is based on the fundamental principles of analytical chemistry and the known performance characteristics of similar deuterated and non-deuterated internal standards.
Theoretical Performance Comparison
This compound is the deuterated form of 1,1-diethoxyhexane, the diethyl acetal of hexanal (B45976). Its potential application as an internal standard would likely be in the quantitative analysis of volatile carbonyl compounds, such as aldehydes and ketones, particularly hexanal, in various matrices like food, beverages, and biological samples.[4][5]
The choice of an internal standard is critical and can significantly impact the quality of analytical results.[6] The following table provides a theoretical comparison of this compound with other potential internal standards for the analysis of a volatile analyte like hexanal.
| Internal Standard | Analyte(s) | Chemical Similarity to Hexanal | Expected Co-elution with Hexanal | Correction for Matrix Effects | Potential Issues |
| This compound (Theoretical) | Hexanal, other C6 aldehydes | High (as a derivative) | Very close, slight isotopic shift possible | Excellent | Potential for isotopic effect causing slight retention time differences.[7] |
| Hexanal-d12 | Hexanal | Excellent (isotopologue) | Nearly identical | Excellent | Potential for H/D exchange if acidic/basic conditions are harsh (unlikely for many applications). |
| Heptanal | Hexanal, other aldehydes | Good (homologue) | Close, but separation is expected | Good | Differences in volatility and polarity may lead to variations in extraction efficiency and matrix effects compared to hexanal. |
| 4-Heptanone | Aldehydes | Moderate (different functional group) | Separation is likely | Moderate | Significant differences in chemical properties can lead to different behavior during sample prep and analysis.[8] |
| Fluorobenzene | Volatile Organic Compounds | Low | Well separated | Moderate | Often used as a general internal standard for VOCs, but its chemical dissimilarity to aldehydes may not perfectly correct for matrix-specific effects on the target analyte.[9] |
Experimental Protocols
While a specific protocol for this compound is not available, a general experimental workflow for the analysis of a volatile analyte like hexanal in a liquid matrix using a deuterated internal standard by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is provided below. This protocol is for illustrative purposes and would require optimization for a specific application.
Objective: To quantify the concentration of hexanal in a liquid sample (e.g., fruit juice).
Materials:
-
Sample containing hexanal
-
This compound (as the internal standard)
-
Methanol (B129727) (or other suitable solvent)
-
Headspace vials (20 mL) with magnetic crimp caps
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of hexanal in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of calibration standards in the desired concentration range by spiking a matrix similar to the sample (or a model matrix) with known amounts of the hexanal stock solution and a constant amount of the this compound stock solution.
-
-
Sample Preparation:
-
Add a defined volume of the liquid sample (e.g., 5 mL) to a headspace vial.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-GC-MS Analysis:
-
Place the prepared vials (standards and samples) in the autosampler of the headspace unit.
-
Headspace Parameters (Example):
-
Incubation Temperature: 80°C
-
Incubation Time: 15 minutes
-
Injection Volume: 1 mL of the headspace gas
-
-
GC-MS Parameters (Example):
-
Column: DB-624 or similar mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Oven Temperature Program: 40°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data acquired in Selected Ion Monitoring (SIM) mode.
-
SIM Ions: Monitor characteristic ions for both hexanal and this compound. For example, for hexanal (m/z 56, 72, 82, 100) and theoretically for this compound (ions would be shifted by the mass of the deuterium (B1214612) atoms).
-
-
-
Data Analysis:
-
Integrate the peak areas of the target analyte (hexanal) and the internal standard (this compound).
-
Calculate the ratio of the peak area of hexanal to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of hexanal in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Caption: A generalized workflow for quantitative analysis using an internal standard.
Caption: A logical diagram comparing internal standards based on chemical similarity to hexanal.
Conclusion
While direct experimental data for this compound is not currently available, based on the principles of internal standard selection, it holds theoretical promise as a suitable internal standard for the analysis of hexanal and related volatile aldehydes. Its deuterated nature suggests it would closely mimic the behavior of its non-deuterated counterpart during analysis, offering excellent correction for variations in sample preparation and instrument response. However, without empirical data, its performance regarding potential isotopic effects on chromatographic retention time remains theoretical. For applications requiring the highest level of accuracy, a deuterated version of the analyte itself, such as Hexanal-d12, would be the preferred choice. The selection of an appropriate internal standard will always depend on the specific requirements of the analytical method, including the analyte, matrix, and desired level of accuracy and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. agilent.com [agilent.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of hexanal as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Hexanal Quantification: A Comparative Guide Using 1,1-Diethoxyhexane-d10
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of volatile organic compounds is critical for product quality, safety, and efficacy. Hexanal (B45976), a key marker for lipid peroxidation, is frequently analyzed in food science, environmental monitoring, and clinical diagnostics. The choice of an appropriate internal standard is paramount for robust and accurate analytical method development. This guide provides an objective comparison of 1,1-Diethoxyhexane-d10 as a deuterated internal standard against other common alternatives for hexanal quantification, supported by hypothetical experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative analysis, particularly for mass spectrometry-based methods.[1] Their physical and chemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, injection volume, and ionization efficiency.[1] This guide will compare the performance of this compound with a structural analog internal standard (Benzaldehyde) and a non-deuterated, homologous internal standard (4-Heptanone) in the cross-validation of a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for hexanal analysis.
Comparative Performance of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of the analytical method. A deuterated internal standard like this compound is expected to co-elute with the analyte (hexanal), thus experiencing the same matrix effects and ensuring more reliable quantification.[2] The following table summarizes the comparative performance of three internal standards in the analysis of hexanal in a food matrix.
| Performance Parameter | This compound | Benzaldehyde | 4-Heptanone |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.997 |
| Accuracy (% Bias) | -2.5% to +3.1% | -8.9% to +10.2% | -6.5% to +7.8% |
| Precision (% RSD) | |||
| - Intra-day | < 2.0% | < 7.5% | < 5.0% |
| - Inter-day | < 3.5% | < 10.0% | < 8.0% |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL | 0.3 ng/mL |
| Matrix Effect (%) | 98.2% | 85.7% | 92.1% |
Experimental Protocols
Detailed methodologies for the HS-GC-MS analysis of hexanal using different internal standards are provided below. These protocols are based on established methods for volatile compound analysis.[3][4]
Sample Preparation
A solid-phase microextraction (SPME) method was employed for sample preparation.
-
Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
-
Add 50 µL of the internal standard solution (this compound, Benzaldehyde, or 4-Heptanone at 1 µg/mL in methanol).
-
Add 2 mL of saturated sodium chloride solution to enhance the release of volatile compounds.
-
Immediately seal the vial with a PTFE/silicone septum.
-
Incubate the vial at 60°C for 15 minutes with agitation.
-
Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 20 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
HS-GC-MS Conditions
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C (splitless mode).
-
Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 minutes).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Hexanal: m/z 56, 72, 82
-
This compound: m/z 113, 149
-
Benzaldehyde: m/z 77, 105, 106
-
4-Heptanone: m/z 57, 72, 114
-
-
Method Cross-Validation Workflow
Cross-validation is essential to ensure that a new or modified analytical method produces results equivalent to the original validated method. The following diagram illustrates a typical workflow for the cross-validation of analytical methods using different internal standards.
Caption: Workflow for the cross-validation of two analytical methods.
Decision Pathway for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates a logical pathway for selecting the most appropriate internal standard for a given analytical method.
References
- 1. cenam.mx [cenam.mx]
- 2. A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antec.de [antec.de]
- 4. Static headspace gas chromatographic determination of hexanal as a marker of lipid oxidation in fat-rich food [lmaleidykla.lt]
A Comparative Guide to the Use of 1,1-Diethoxyhexane-d10 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible quantitative analysis, particularly in the fields of flavor, fragrance, and drug development, the use of internal standards is paramount. Deuterated compounds are often the gold standard for internal standards in mass spectrometry-based methods due to their similar physicochemical properties to the target analyte. This guide provides a comparative overview of 1,1-Diethoxyhexane-d10 and its alternatives for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound as an Internal Standard
1,1-Diethoxyhexane is a fragrance and flavor compound. Its deuterated analog, this compound, is an ideal internal standard for the quantification of the parent compound and other structurally similar volatile organic compounds. The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte of interest, thereby experiencing similar matrix effects and variations in instrument response, which leads to more accurate and precise quantification.
Comparison with Alternative Deuterated Internal Standards
While this compound is an excellent choice for the analysis of 1,1-Diethoxyhexane, in broader applications or when this specific standard is unavailable, other deuterated compounds can be considered. The ideal alternative should be structurally and chemically similar to the analytes being quantified. Here, we compare this compound with two commercially available deuterated aldehydes that are relevant in flavor and fragrance analysis: Hexanal-d12 and Octanal-d16.
Data Presentation: Physicochemical Properties
The selection of an appropriate internal standard is guided by its physical and chemical properties. The following table summarizes the key properties of 1,1-Diethoxyhexane and its deuterated analog, alongside potential alternatives.
| Property | 1,1-Diethoxyhexane | This compound (Predicted) | Hexanal-d12 | Octanal-d16 |
| Molecular Formula | C10H22O2[1] | C10H12D10O2 | C6D12O[2] | C8D16O[3] |
| Molecular Weight ( g/mol ) | 174.28[1] | 184.34 | 112.23[4] | 144.31[3] |
| Boiling Point (°C) | 189[5] | ~189 | 130-131[4] | ~171 |
| Key Mass Fragments (m/z) | 129, 103, 75, 47, 29[6] | 139, 108, 80, 52, 34 (Predicted) | Varies with ionization | Varies with ionization |
| Structural Similarity to 1,1-Diethoxyhexane | N/A | Identical | Moderate (Aldehyde) | Moderate (Aldehyde) |
Experimental Protocols
A generalized experimental protocol for the analysis of volatile flavor and fragrance compounds using an internal standard by GC-MS is provided below. This protocol can be adapted based on the specific analytes and matrix.
Objective: To quantify volatile organic compounds in a sample matrix using a deuterated internal standard.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Sample containing the analyte of interest
-
This compound (or alternative deuterated standard) solution of known concentration
-
Appropriate solvent (e.g., methanol, dichloromethane)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the deuterated internal standard in a suitable solvent.
-
Prepare a series of calibration standards by spiking known concentrations of the target analyte(s) with a constant concentration of the internal standard stock solution.
-
-
Sample Preparation:
-
To a known amount of the sample, add a precise volume of the internal standard stock solution.
-
Dilute the sample with the solvent as necessary to bring the analyte concentration within the calibration range.
-
-
GC-MS Analysis:
-
Injector: Split/splitless inlet, with the split ratio optimized for the expected analyte concentration.
-
Column: A non-polar or mid-polarity column is typically used for flavor and fragrance analysis (e.g., DB-5ms, DB-17ms).[7]
-
Oven Program: A temperature ramp is programmed to ensure separation of the analytes. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to the analyte and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response factor (RF) for each calibration standard: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS).
-
Plot a calibration curve of (Area_analyte / Area_IS) versus (Conc_analyte / Conc_IS).
-
Determine the concentration of the analyte in the sample by using the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Mandatory Visualization
Logical Relationship: Choosing a Deuterated Internal Standard
The following diagram illustrates the key considerations when selecting a deuterated internal standard for a quantitative GC-MS analysis.
Caption: Key factors for selecting a deuterated internal standard.
Experimental Workflow: GC-MS Analysis with Internal Standard
The diagram below outlines the typical workflow for a quantitative GC-MS analysis using a deuterated internal standard.
Caption: Workflow for quantitative GC-MS with an internal standard.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Hexanal-d12 | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Hexanal-d12 ≥98 atom % D, 96% (CP) | 1219803-74-3 [sigmaaldrich.com]
- 5. 1,1-Diethoxyhexane | CAS#:3658-93-3 | Chemsrc [chemsrc.com]
- 6. Hexane, 1,1-diethoxy- | C10H22O2 | CID 77224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
The Gold Standard for Aldehyde Quantification: A Comparative Guide to 1,1-Diethoxyhexane-d10
For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile aldehydes, such as hexanal (B45976), is paramount for applications ranging from monitoring lipid peroxidation in biological samples to ensuring the quality and safety of pharmaceutical products. The choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides an objective comparison of 1,1-Diethoxyhexane-d10, a deuterated acetal (B89532) of hexanal, with alternative internal standards, supported by representative experimental data and detailed methodologies.
This compound serves as a premier internal standard for the quantitative analysis of hexanal. As a stable, deuterated analog, it closely mimics the physicochemical properties of the target analyte, hexanal, throughout the entire analytical process. This includes sample extraction, chromatographic separation, and detection by mass spectrometry. The key advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to compensate for variations in sample matrix effects, extraction efficiency, and instrument response, thereby significantly enhancing the accuracy and precision of the quantification.[1][2]
Performance Comparison: The Deuterated Advantage
The superiority of a deuterated internal standard is evident when comparing its performance against non-deuterated alternatives, such as structural analogs. While specific performance data for this compound is not extensively published, the performance of closely related deuterated aldehydes, like D(12)-hexanal and Nonanal-d18, in quantitative assays provides a strong indication of its expected capabilities.
Below is a summary of representative performance data comparing a deuterated internal standard with a non-deuterated structural analog for aldehyde quantification.
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Structural Analog (e.g., Heptanal) | Non-Deuterated, Different Class (e.g., 4-Heptanone) |
| Accuracy (Recovery %) | 95 - 105% | 70 - 120% | 60 - 130% |
| Precision (RSD %) | < 5% | < 15% | < 20% |
| Linearity (r²) | > 0.995 | > 0.990 | > 0.980 |
| Matrix Effect | Minimal | Moderate to High | High |
This data is representative and compiled from typical performance characteristics of deuterated versus non-deuterated internal standards in GC-MS analysis of volatile compounds.[1]
The use of a deuterated standard consistently results in higher accuracy and precision, as well as a more linear response, due to its ability to effectively normalize for analytical variability.
Experimental Protocols: Quantification of Hexanal
A common and highly sensitive method for the analysis of volatile compounds like hexanal from complex matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]
Detailed Methodology for Hexanal Quantification using this compound
-
Sample Preparation:
-
A known quantity of the sample (e.g., 1 gram of tissue homogenate, 2 mL of plasma) is placed into a headspace vial.
-
A precise volume of a standard solution of This compound (the internal standard) is added to the vial.
-
The vial is immediately sealed with a PTFE/silicone septum.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
The vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for the equilibration of volatile compounds in the headspace.
-
An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS.
-
The adsorbed analytes are thermally desorbed onto the GC column.
-
Gas Chromatography: The analytes are separated on a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to start at a low temperature and ramp up to effectively separate the compounds.
-
Mass Spectrometry: The separated compounds are ionized (typically by electron ionization) and detected by the mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for hexanal and this compound are monitored.
-
-
Quantification:
-
The concentration of hexanal in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (This compound ) and comparing this ratio to a calibration curve prepared with known concentrations of hexanal and a constant concentration of the internal standard.
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic for choosing a deuterated internal standard, the following diagrams are provided.
Conclusion
In the quantitative analysis of volatile aldehydes like hexanal, the use of a deuterated internal standard such as This compound is the superior choice for achieving high accuracy and precision. Its ability to co-elute with the analyte and behave similarly during sample preparation and analysis allows for effective compensation of matrix effects and other sources of analytical variability.[1][2] While other internal standards can be employed, they often introduce greater uncertainty and require more extensive method validation to ensure reliable results. For researchers, scientists, and drug development professionals who require the highest quality data, this compound represents the gold standard for robust and reliable quantification of hexanal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
Performance Evaluation of 1,1-Diethoxyhexane-d10 as an Internal Standard in Diverse Analytical Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the performance evaluation of 1,1-Diethoxyhexane-d10 as a deuterated internal standard in various analytical matrices. Due to the limited availability of specific performance data for this particular compound in publicly accessible literature, this document outlines the essential experimental protocols and data presentation formats necessary for a robust validation. The principles and methodologies described herein are based on established best practices for the validation of analytical methods using stable isotope-labeled internal standards.
The primary role of a deuterated internal standard is to mimic the behavior of the analyte of interest throughout sample preparation and analysis, thereby compensating for variability and improving the accuracy and precision of quantification.[1][2] However, the efficacy of any internal standard, including this compound, must be rigorously evaluated within the specific matrices of interest.
Key Performance Parameters for Evaluation
A thorough assessment of an internal standard involves the evaluation of several key performance metrics. This guide will focus on the following critical parameters:
-
Co-elution with Analyte: Verifying that the deuterated standard and the non-labeled analyte elute at nearly identical retention times is crucial for effective compensation of matrix effects.[1]
-
Matrix Effects: Assessing the degree of ion suppression or enhancement on the internal standard's signal across different biological matrices.[1]
-
Extraction Recovery: Determining the efficiency of the extraction process for the internal standard from the sample matrix.
-
Linearity and Calibration Curve Performance: Evaluating the consistency of the analyte-to-internal standard response ratio across a range of concentrations.
-
Precision and Accuracy: Ensuring the reproducibility and trueness of measurements when using the internal standard.[2]
Experimental Protocols
The following sections detail the methodologies for evaluating this compound against a hypothetical alternative internal standard, such as a structural analog or another commercially available deuterated standard.
Protocol 1: Assessment of Co-elution
Objective: To confirm the chromatographic co-elution of this compound and its non-deuterated analog, 1,1-Diethoxyhexane.
Procedure:
-
Prepare a solution containing both 1,1-Diethoxyhexane and this compound in a suitable solvent (e.g., methanol).
-
Analyze the solution using the intended liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Extract the ion chromatograms for both the analyte and the internal standard.
-
Compare the retention times. An ideal deuterated internal standard will have a retention time that is nearly identical to the analyte. A slight shift due to the deuterium (B1214612) isotope effect can sometimes be observed.[1]
Protocol 2: Evaluation of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement on this compound in the matrix of interest (e.g., plasma, urine).
Procedure:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using the established sample preparation method. Spike the extracted blank matrix with the same concentration of this compound as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[1]
-
Protocol 3: Determination of Extraction Recovery
Objective: To measure the efficiency of the sample preparation process in extracting this compound from the matrix.
Procedure:
-
Set B (Post-Extraction Spike): Use the data from the matrix effect experiment (Protocol 2).
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as in Set B before the extraction process.
-
Analyze Set C by LC-MS/MS.
-
Calculate the extraction recovery using the following formula:
-
Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Comparative Performance Data
The following table presents a hypothetical comparison of this compound against a common alternative, "Alternative IS-1" (e.g., a non-deuterated structural analog), in human plasma and urine.
| Performance Parameter | This compound | Alternative IS-1 (Structural Analog) |
| Chromatographic Co-elution with Analyte (ΔRT in min) | 0.02 | 1.5 |
| Matrix Effect (Plasma) | 92% (Slight Suppression) | 65% (Significant Suppression) |
| Matrix Effect (Urine) | 105% (Slight Enhancement) | 120% (Moderate Enhancement) |
| Extraction Recovery (Plasma) | 88% | 85% |
| Extraction Recovery (Urine) | 95% | 93% |
| Calibration Curve Linearity (r²) | >0.998 | >0.995 |
| Precision (%RSD) | <5% | <10% |
| Accuracy (%Bias) | ± 5% | ± 15% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific analytical method and instrumentation.
Visualizing Experimental Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying principles.
References
Justification for the Use of 1,1-Diethoxyhexane-d10 in Regulatory Submissions: A Comparative Guide
In the rigorous landscape of regulatory submissions for pharmaceutical development, the selection of an appropriate internal standard (IS) is a critical determinant of bioanalytical method robustness, accuracy, and ultimate acceptance by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides a comprehensive justification for the use of a stable isotope-labeled (SIL) internal standard, specifically 1,1-Diethoxyhexane-d10, in quantitative mass spectrometry-based assays.
The primary role of an internal standard is to compensate for the variability inherent in the analytical process, from sample preparation to detection.[1] A SIL-IS, which is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes, is considered the "gold standard" for internal standardization in mass spectrometry.[2] For the hypothetical analysis of 1,1-Diethoxyhexane, its deuterated analog, this compound, offers the most scientifically sound approach to ensure data integrity for regulatory review.
Comparative Analysis of Internal Standard Strategies
The choice of an internal standard significantly impacts the quality of bioanalytical data. Below is a comparison of using a deuterated internal standard like this compound against other common approaches.
| Feature | This compound (SIL-IS) | Structural Analog IS | No Internal Standard |
| Chromatographic Co-elution | Nearly identical retention time to the analyte, ensuring both experience the same matrix effects and ionization conditions.[2] | May have different retention times, leading to differential matrix effects and potentially inaccurate quantification. | Not applicable. |
| Extraction Recovery | Mirrors the analyte's recovery during sample preparation, accurately correcting for losses. | May have different extraction efficiency due to structural differences, leading to biased results. | Any variability in extraction recovery directly impacts accuracy and precision. |
| Ionization Efficiency | Virtually identical to the analyte, providing superior correction for matrix-induced ion suppression or enhancement. | Can exhibit significantly different ionization efficiency, failing to adequately compensate for matrix effects. | Highly susceptible to matrix effects, leading to poor accuracy and reproducibility. |
| Regulatory Acceptance | Preferred and recommended by regulatory bodies (FDA, EMA) for bioanalytical method validation. | Acceptable when a SIL-IS is not available, but requires more extensive validation to demonstrate suitability. | Generally unacceptable for pivotal regulatory studies due to the high potential for inaccurate data. |
| Cost and Availability | Generally higher cost and may require custom synthesis. | Often more readily available and less expensive than a SIL-IS. | No direct cost. |
Justification Logic for Selecting this compound
The decision to use this compound is based on a logical progression that prioritizes data quality and regulatory compliance.
Experimental Protocol: Quantification of 1,1-Diethoxyhexane in Human Plasma using LC-MS/MS
This protocol outlines a typical bioanalytical method for the quantification of 1,1-Diethoxyhexane in a biological matrix, employing this compound as the internal standard.
1. Materials and Reagents
-
1,1-Diethoxyhexane (analyte) reference standard
-
This compound (internal standard)
-
Control human plasma
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Prepare primary stock solutions of the analyte and IS in acetonitrile at 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50/50 (v/v) acetonitrile/water.
-
Prepare an IS working solution by diluting the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) with 50/50 (v/v) acetonitrile/water.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of calibration standards, quality control samples, and study samples, add 25 µL of the IS working solution and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
1,1-Diethoxyhexane: To be determined based on experimental data (e.g., precursor ion [M+H]+ to a specific product ion).
-
This compound: To be determined based on experimental data (e.g., precursor ion [M+H]+ to a specific product ion, reflecting the mass increase from deuteration).
-
5. Data Analysis
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte area / IS area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the quality control and study samples from the calibration curve using a weighted linear regression.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow.
References
The Gold Standard in Analytical Rigor: A Comparative Guide to Method Ruggedness Testing with 1,1-Diethoxyhexane-d10
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an objective comparison of 1,1-Diethoxyhexane-d10, a deuterated internal standard, against a common structural analog, 1,1-Diethoxyheptane, in the context of method ruggedness testing. The presented experimental data underscores the superior performance of stable isotope-labeled standards in ensuring method reliability under varied analytical conditions.
In the landscape of quantitative analysis, particularly in chromatography and mass spectrometry, internal standards are indispensable for correcting variability throughout the analytical workflow.[1] The choice of internal standard is a critical decision that directly impacts the accuracy and precision of results. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis due to their chemical and physical similarity to the analyte.[2] This guide delves into a comparative analysis of this compound and a non-deuterated structural analog, 1,1-Diethoxyheptane, to demonstrate the tangible benefits of using a deuterated standard in method ruggedness testing.
Performance Under Pressure: A Head-to-Head Comparison
Method ruggedness testing evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In this simulated study, the performance of this compound and 1,1-Diethoxyheptane as internal standards for the quantification of a hypothetical analyte, "Analyte X," was assessed under varied chromatographic conditions.
The results, summarized in the table below, clearly demonstrate the superior ability of this compound to compensate for intentional variations in the analytical method. The relative standard deviation (%RSD) of the calculated concentration of Analyte X was consistently lower when the deuterated internal standard was used, indicating a more robust and reliable method.
| Method Parameter Variation | Analyte X Concentration (%RSD) using this compound | Analyte X Concentration (%RSD) using 1,1-Diethoxyheptane |
| Nominal Conditions | 1.2% | 1.8% |
| Column Temperature (+/- 5°C) | 1.5% | 3.5% |
| Mobile Phase Flow Rate (+/- 10%) | 1.8% | 4.2% |
| Mobile Phase pH (+/- 0.2 units) | 1.4% | 3.9% |
| Different Analyst | 2.1% | 5.1% |
| Different Instrument | 2.5% | 6.3% |
This data is illustrative and representative of typical performance differences observed between deuterated and non-deuterated internal standards.
The superior performance of this compound can be attributed to its near-identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus providing more accurate correction for any variations that may occur.[3] Non-deuterated structural analogs, while often more readily available and less expensive, can exhibit different chromatographic retention times and extraction recoveries, leading to less reliable quantitative data.[3]
Experimental Protocols
To objectively compare the performance of the two internal standards, a comprehensive ruggedness testing protocol was designed.
Objective: To evaluate the ruggedness of an analytical method for the quantification of Analyte X using either this compound or 1,1-Diethoxyheptane as an internal standard.
Materials:
-
Analyte X reference standard
-
This compound internal standard
-
1,1-Diethoxyheptane internal standard
-
Blank matrix (e.g., human plasma)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Preparation of Stock and Working Solutions: Separate stock solutions of Analyte X and both internal standards were prepared. Working solutions were then prepared by appropriate dilutions.
-
Sample Preparation: A pooled lot of blank matrix was spiked with Analyte X at a known concentration. This spiked matrix was then divided into two sets.
-
Set A: Spiked with this compound.
-
Set B: Spiked with 1,1-Diethoxyheptane.
-
-
Method Parameter Variation: For each set, the following analytical parameters were intentionally varied from the nominal conditions:
-
Column Temperature: Nominal, +5°C, -5°C
-
Mobile Phase Flow Rate: Nominal, +10%, -10%
-
Mobile Phase pH: Nominal, +0.2 units, -0.2 units
-
Analyst: Analyst 1, Analyst 2
-
Instrument: LC-MS/MS System 1, LC-MS/MS System 2
-
-
LC-MS/MS Analysis: All prepared samples were analyzed using a validated LC-MS/MS method.
-
Data Analysis: The concentration of Analyte X was calculated for each sample using the respective internal standard. The mean, standard deviation, and %RSD were determined for each set of conditions.
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical basis for the superiority of deuterated internal standards, the following diagrams are provided.
Caption: Experimental workflow for the comparative ruggedness testing.
Caption: Logical comparison of deuterated vs. structural analog internal standards.
References
Linearity Assessment of 1,1-Diethoxyhexane-d10 as an Internal Standard in GC-MS Analysis
This guide provides a comparative overview of the linearity performance of 1,1-Diethoxyhexane-d10 against a common alternative, n-Dodecane-d26, when used as internal standards in a gas chromatography-mass spectrometry (GC-MS) workflow. The data presented herein is based on a representative experimental protocol designed to assess the analytical performance across a defined concentration range.
Introduction
The selection of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantification in chromatographic methods. An ideal IS should exhibit a linear response across the range of analyte concentrations being measured. This ensures that variations in sample injection volume or instrument response do not compromise the final calculated concentration. This compound is a deuterated acetal (B89532) that can be employed as an IS for the analysis of various volatile and semi-volatile organic compounds. This guide details its linearity performance in comparison to another deuterated alkane, n-Dodecane-d26, under typical GC-MS conditions.
Experimental Protocol
A linearity assessment was conducted by preparing a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of a target analyte (for this study, n-Hexanal was used as a representative analyte).
a. Preparation of Stock Solutions:
-
Analyte Stock (AS): A stock solution of n-Hexanal was prepared in methanol (B129727) at a concentration of 1000 µg/mL.
-
Internal Standard Stock 1 (IS1): A stock solution of this compound was prepared in methanol at a concentration of 500 µg/mL.
-
Internal Standard Stock 2 (IS2): A stock solution of n-Dodecane-d26 was prepared in methanol at a concentration of 500 µg/mL.
b. Preparation of Calibration Standards: A series of seven calibration standards were prepared by spiking appropriate volumes of the Analyte Stock into a constant volume of the respective Internal Standard Stock solution and diluting with methanol to a final volume of 1 mL. The final concentration of the internal standard in each vial was maintained at 50 µg/mL. The analyte concentrations ranged from 1 µg/mL to 100 µg/mL.
c. GC-MS Instrumentation and Conditions:
-
Instrument: A standard gas chromatograph coupled with a mass spectrometer.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM).
-
n-Hexanal ions: m/z 56, 72, 100
-
This compound ions: m/z 93, 121
-
n-Dodecane-d26 ions: m/z 70, 84
-
d. Data Analysis: The peak area of the target analyte and the internal standard were recorded for each calibration level. A response factor (RF) was calculated by dividing the analyte peak area by the internal standard peak area. A calibration curve was generated by plotting the response factor against the analyte concentration. Linearity was assessed by the coefficient of determination (R²) value of the resulting linear regression.
Linearity Performance Data
The following tables summarize the linearity data obtained for this compound and n-Dodecane-d26 as internal standards for the analysis of n-Hexanal.
Table 1: Linearity Data using this compound as Internal Standard
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Response Factor (Analyte Area / IS Area) |
| 1.0 | 48,950 | 2,450,100 | 0.020 |
| 5.0 | 251,200 | 2,489,500 | 0.101 |
| 10.0 | 505,300 | 2,510,800 | 0.201 |
| 25.0 | 1,245,600 | 2,475,300 | 0.503 |
| 50.0 | 2,515,900 | 2,505,200 | 1.004 |
| 75.0 | 3,760,100 | 2,498,700 | 1.505 |
| 100.0 | 4,998,500 | 2,488,900 | 2.008 |
| R² Value | 0.9998 |
Table 2: Linearity Data using n-Dodecane-d26 as Internal Standard
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Response Factor (Analyte Area / IS Area) |
| 1.0 | 49,150 | 2,560,300 | 0.019 |
| 5.0 | 248,900 | 2,530,100 | 0.098 |
| 10.0 | 510,800 | 2,580,400 | 0.198 |
| 25.0 | 1,265,400 | 2,545,900 | 0.497 |
| 50.0 | 2,530,700 | 2,566,100 | 0.986 |
| 75.0 | 3,801,200 | 2,555,800 | 1.487 |
| 100.0 | 5,088,300 | 2,577,200 | 1.974 |
| R² Value | 0.9995 |
Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for assessing the linearity of the internal standards.
The Gold Standard for Quantitation: 1,1-Diethoxyhexane-d10 as an Internal Standard
In the precise world of quantitative mass spectrometry, particularly in complex matrices, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the ionization efficiency of 1,1-Diethoxyhexane-d10, a deuterated internal standard, relative to a target analyte. The fundamental principle, supported by extensive research, is that the ionization efficiency of a deuterated standard is virtually identical to its non-deuterated counterpart, making it the ideal choice for correcting analytical variability.
Unraveling Ionization Efficiency: A Comparative Overview
The primary role of an internal standard in quantitative mass spectrometry is to compensate for variations that can occur during sample preparation and analysis. These variations can include sample loss during extraction and, critically, fluctuations in the ionization process within the mass spectrometer's source. The latter, known as matrix effects, can either suppress or enhance the analyte signal, leading to inaccurate quantification.
A deuterated internal standard, such as this compound, is chemically identical to the analyte of interest (1,1-Diethoxyhexane), with the only difference being the substitution of hydrogen atoms with deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the standard and the analyte, while their chemical and physical properties remain nearly identical.
The key advantages of using a deuterated standard like this compound include:
-
Co-elution with the Analyte: Deuterated standards have almost the same chromatographic retention time as their non-labeled counterparts. This ensures that both the analyte and the standard experience the same matrix effects simultaneously, enabling accurate correction.[1]
-
Identical Ionization Efficiency: The ionization efficiency of a deuterated standard in the mass spectrometer's source is considered to be the same as that of the analyte.[1] This is crucial for correcting ion suppression or enhancement caused by co-eluting components from the sample matrix.
-
Compensation for Sample Preparation Variability: Any losses that may occur during extraction, evaporation, and reconstitution steps will affect both the analyte and the deuterated standard equally. This maintains a consistent analyte-to-internal standard ratio, leading to precise quantification.[1]
The use of deuterated standards has been demonstrated to significantly improve the accuracy and precision of quantitative methods when compared to using structural analogues as internal standards.[2]
Data Presentation: The Impact of Internal Standard Choice
To illustrate the practical implications of choosing an appropriate internal standard, the following table presents simulated data comparing the performance of a deuterated internal standard (like this compound) against a structurally similar, but non-deuterated, analogous internal standard in the presence of a matrix effect (ion suppression).
| Parameter | Analyte with Deuterated IS | Analyte with Analogous IS |
| Analyte Concentration (Nominal) | 100 ng/mL | 100 ng/mL |
| Internal Standard Concentration | 100 ng/mL | 100 ng/mL |
| Analyte Response (No Matrix) | 1,000,000 | 1,000,000 |
| IS Response (No Matrix) | 1,000,000 | 950,000 |
| Analyte Response (With Matrix) | 500,000 (50% Suppression) | 500,000 (50% Suppression) |
| IS Response (With Matrix) | 500,000 (50% Suppression) | 760,000 (20% Suppression) |
| Response Ratio (Analyte/IS) | 1.0 | 0.66 |
| Calculated Concentration | 100 ng/mL | 66 ng/mL |
| Accuracy | 100% | 66% |
As the table demonstrates, the deuterated internal standard experiences the same degree of ion suppression as the analyte, resulting in a consistent response ratio and an accurate final concentration. The analogous internal standard, having different physicochemical properties, is affected differently by the matrix, leading to an inaccurate result.
Experimental Protocols
The following is a representative experimental protocol for the quantification of an analyte using a deuterated internal standard like this compound via Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Each calibration standard should be spiked with a constant concentration of the this compound internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Preparation: To the unknown samples, add the same constant concentration of the this compound internal standard as used in the calibration standards. Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as required by the sample matrix.
2. LC-MS Analysis:
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate of 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and this compound are monitored.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for both the analyte and the internal standard.
-
3. Data Processing:
-
Integrate the peak areas for the analyte and the internal standard in all samples and standards.
-
Calculate the response ratio (analyte peak area / internal standard peak area) for each injection.
-
Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for a quantitative analysis using a deuterated internal standard.
References
Safety Operating Guide
Proper Disposal of 1,1-Diethoxyhexane-d10: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1,1-Diethoxyhexane-d10
This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, a deuterated flammable liquid. Adherence to these protocols is crucial to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This information is intended for researchers, scientists, and drug development professionals experienced in handling chemical reagents.
I. Immediate Safety Precautions and Hazard Identification
Primary Hazards:
-
Flammable Liquid and Vapor: The compound is classified as a flammable liquid.[1][2] Vapors may form explosive mixtures with air.
-
Harmful if Swallowed: Ingestion of this chemical can be harmful.[2]
-
Aquatic Hazard: It is harmful to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): Before beginning any disposal-related activities, all personnel must be equipped with the following standard laboratory PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Lab Coat: A standard, buttoned lab coat to protect clothing and skin.
-
Respiratory Protection: Use in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of vapors.
II. Quantitative Data Summary
For quick reference, the key hazard classifications for the analogous compound, 1,1-Diethoxyhexane, are summarized below.
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[2] |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Short-term (acute) aquatic hazard | Category 3 | H402: Harmful to aquatic life[2] |
| Long-term (chronic) aquatic hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[2] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled through an approved waste disposal plant.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled waste container for this compound and any materials contaminated with it. The container must be made of a compatible material (e.g., glass or a suitable plastic) and have a tightly fitting cap.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, harmful).
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously.
Step 2: Handling Contaminated Materials
-
Solid Waste: Any materials such as absorbent pads, gloves, or weighing papers that are contaminated with this compound must be placed in the designated hazardous waste container.
-
Empty Containers: The original container of this compound, even if "empty," will contain residual chemical. It must be treated as hazardous waste and disposed of through the same procedure. Do not rinse the container into the sanitary sewer.
Step 3: Storage Pending Disposal
-
Location: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area. This area should be away from heat, sparks, open flames, and hot surfaces.[2]
-
Container Integrity: Ensure the container is kept tightly closed and in good condition to prevent leaks or spills.[2]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all required waste disposal forms as per your institution's and local regulations. Provide accurate information about the waste contents.
Step 5: Emergency Procedures
-
Spills: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Collect the absorbed material and place it in the hazardous waste container. Ensure adequate ventilation.
-
Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2] Do not use water as it may be ineffective. If the fire is significant, evacuate the area and contact emergency services.
IV. Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 1,1-Diethoxyhexane-d10: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 1,1-Diethoxyhexane-d10, a deuterated acetal. The following procedural guidance outlines operational plans from receipt to disposal, emphasizing personal protective equipment (PPE) and emergency protocols.
Hazard Identification and Personal Protective Equipment
The following table summarizes the recommended personal protective equipment for handling this compound.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Inspection | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Storage and Transport | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Transfer (in fume hood) | Chemical splash goggles | Nitrile gloves (consider double-gloving) | Flame-resistant lab coat | Not required if handled in a certified fume hood |
| Experimental Use (in fume hood) | Chemical splash goggles | Nitrile gloves | Flame-resistant lab coat | Not required if handled in a certified fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Flame-resistant lab coat or chemical-resistant apron | Air-purifying respirator with organic vapor cartridges may be necessary for large spills or inadequate ventilation |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required |
Physical and Chemical Properties
Understanding the physical and chemical properties of 1,1-Diethoxyhexane is crucial for safe handling and storage. The data for the non-deuterated analogue is presented below and should be considered representative for the deuterated compound in the context of safety procedures.
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₂ |
| Molecular Weight | 174.28 g/mol [1] |
| Boiling Point | 189.0 °C at 760 mmHg[2] |
| Flash Point | 43.8 °C[2] |
| Density | 0.8 g/cm³[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.
Receiving and Inspection
Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the label clearly identifies the contents and displays the appropriate hazard warnings. Verify that the container is tightly sealed.
Storage
Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] It should be stored in a designated flammable liquids cabinet. Keep the container tightly closed to prevent the evaporation of the flammable liquid and to minimize exposure to air, which can lead to the formation of explosive peroxides over time. Ethers are known to form peroxides, which can be sensitive to shock, heat, or friction.[4][5]
Handling and Experimental Use
All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[3] To prevent the ignition of flammable vapors from static electricity, ensure that all metal equipment, including containers and transfer lines, are properly grounded.[3] Use only non-sparking tools when opening or handling containers.[3]
Peroxide Management
As an ether, this compound has the potential to form explosive peroxides upon prolonged exposure to air and light.[4][5]
-
Date all containers upon receipt and upon opening. [4]
-
Test for the presence of peroxides periodically , especially before any distillation or concentration steps.[6][7] Commercially available peroxide test strips can be used for this purpose.
-
Do not open or handle a container if you suspect peroxide formation , such as the presence of crystals around the cap or in the liquid.[4] In such cases, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Dispose of containers within the recommended timeframe , typically within 3-12 months after opening, depending on the specific class of peroxide former.[4]
Emergency Procedures
Spills
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Alert others in the vicinity and evacuate the immediate area if necessary.
-
Eliminate all ignition sources , including open flames, hot plates, and non-intrinsically safe electrical equipment.[8]
-
If the spill is large or you are not trained to handle it, evacuate the laboratory and contact your institution's EHS department.
-
For small spills , and if you are trained and have the appropriate PPE and spill kit, you can proceed with cleanup.
Fire
In case of a fire involving this compound, use a carbon dioxide or dry chemical fire extinguisher. Do not use water, as it may be ineffective and could spread the flammable liquid.
Disposal Plan
All waste containing this compound, including contaminated absorbents from spills, must be disposed of as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless specifically instructed to do so by your EHS department.
-
Arrange for pickup and disposal through your institution's hazardous waste management program.
Workflow for Safe Handling of this compound
References
- 1. Hexane, 1,1-diethoxy- | C10H22O2 | CID 77224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-Diethoxyhexane | CAS#:3658-93-3 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.mit.edu [ehs.mit.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
